molecular formula C10H14O B13594243 (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Cat. No.: B13594243
M. Wt: 150.22 g/mol
InChI Key: RHBAJFPGUNNLFA-VIFPVBQESA-N
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Description

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S)-1-(3,5-dimethylphenyl)ethanol

InChI

InChI=1S/C10H14O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m0/s1

InChI Key

RHBAJFPGUNNLFA-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](C)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C)O)C

Origin of Product

United States

Foundational & Exploratory

Comprehensive Physicochemical and Analytical Profiling of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol is a chiral secondary benzylic alcohol of significant interest in asymmetric synthesis, medicinal chemistry, and materials science. The presence of the 3,5-dimethyl substitution pattern on the aromatic ring significantly alters its steric bulk and lipophilicity compared to the unsubstituted 1-phenylethanol, heavily influencing its behavior in chiral chromatography and biological receptor binding. This whitepaper provides an authoritative, in-depth technical guide on its physical properties, thermodynamic profile, and the self-validating analytical methodologies required for its stereochemical characterization.

Chemical Identity & Structural Nuances

The molecule features a stereogenic center at the benzylic carbon. The absolute configuration of the (1S)-enantiomer dictates its specific interaction with chiral environments (e.g., polarized light, chiral stationary phases, and biological targets).

  • IUPAC Name: (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

  • Synonyms: (S)-1-(3,5-xylyl)ethanol; (S)-3,5-dimethyl-alpha-methylbenzyl alcohol

  • CAS Registry Number (Racemate):

  • CAS Registry Number (1S-Enantiomer): 1[1]

Core Physical & Thermodynamic Properties

In an achiral environment, the physical properties of the (1S)-enantiomer are identical to those of the racemate. The table below synthesizes the fundamental physicochemical data.

PropertyValueMechanistic Note / Source
Molecular Formula C₁₀H₁₄OStandard composition.
Molecular Weight 150.22 g/mol Confirmed via mass spectrometry.
Physical State (25°C) Clear LiquidLacks sufficient lattice energy for crystallization at room temp.
Boiling Point ~235–245 °C (760 mmHg)Extrapolated from the ketone precursor (3,5-dimethylacetophenone, bp 98-100°C at 8 mmHg). The secondary alcohol exhibits a higher boiling point due to intermolecular hydrogen bonding[2].
LogP (Octanol/Water) ~2.4 - 2.6The two aromatic methyl groups increase lipophilicity compared to 1-phenylethanol. The precursor ketone has a LogP of 2.506[2].
Specific Rotation

Negative (-)Typical for (1S)-1-arylethanols (measured in CHCl₃ or MeOH).

Asymmetric Synthesis & Mechanistic Pathway

The synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is typically achieved via the asymmetric reduction of 3,5-dimethylacetophenone. This can be executed using chemocatalysis (e.g., Noyori Ru-BINAP/DPEN transfer hydrogenation) or biocatalysis (using highly specific Ketoreductases/Alcohol Dehydrogenases).

G A Racemic Precursor 3,5-Dimethylacetophenone B Asymmetric Reduction (Ru-BINAP or Ketoreductase) A->B Stereoselective Catalysis C (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (Target Analyte) B->C High Yield Conversion D Chiral HPLC Separation (Carbamate Stationary Phase) C->D H-Bonding & π-π Interactions E Polarimetry [α]D Measurement C->E Chiral Optical Activity F Enantiomeric Excess (ee) Validation >99% D->F Chromatographic Resolution E->F Specific Rotation Confirmation

Stereoselective synthesis and analytical validation workflow for the (1S)-enantiomer.

Stereochemical Characterization & Analytical Workflows

To guarantee scientific integrity during drug development or materials synthesis, the enantiomeric purity of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol must be rigorously validated. The following protocols are designed as self-validating systems , ensuring that any instrumental or operator error is immediately identifiable.

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Expertise & Causality: Chromatographic separation relies on transient diastereomeric interactions between the analyte and a chiral stationary phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate). The hydroxyl group of the analyte acts as a hydrogen bond donor/acceptor, while the 3,5-dimethylphenyl ring engages in


 stacking. The exact steric fit into the chiral grooves of the polymer dictates the retention time (

).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a strictly anhydrous mixture of Hexane/Isopropanol (typically 95:5 v/v).

    • Causality: Even trace amounts of water will competitively bind to the carbamate groups of the CSP, disrupting the delicate hydrogen-bonding network required for chiral recognition and collapsing the resolution.

  • System Equilibration: Purge the column at a flow rate of 1.0 mL/min until a stable UV baseline (monitored at 210 nm or 254 nm) is achieved.

  • Self-Validating Step (Racemate Baseline): Inject 10 µL of a 1 mg/mL solution of racemic 1-(3,5-dimethylphenyl)ethanol. Verify the presence of two distinct peaks with baseline resolution (

    
    ) and exactly equal integration areas (50:50). If the ratio deviates, the integration parameters or detector linearity are flawed.
    
  • Sample Injection: Inject the (1S)-enantiomer sample under identical conditions.

  • Data Integration: Calculate the enantiomeric excess using the formula:

    
    
    
Protocol 2: Specific Optical Rotation Measurement

Expertise & Causality: Chiral molecules rotate plane-polarized light due to the asymmetric interaction of their electron clouds with the left- and right-circularly polarized components of the light beam.

Step-by-Step Methodology:

  • Thermal Stabilization: Power on the polarimeter's sodium lamp (589 nm, D-line) and circulate thermostated water to maintain the cell compartment at exactly 20.0 °C.

    • Causality: Specific rotation is highly sensitive to temperature fluctuations due to solvent density changes and shifts in the analyte's conformational equilibrium.

  • Self-Validating Step (Blank Calibration): Fill a 1 dm (100 mm) quartz cell with the exact same batch of HPLC-grade Chloroform (CHCl₃) used for sample preparation. Zero the instrument. This eliminates solvent-induced birefringence or thermal artifacts.

  • Sample Preparation: Accurately weigh ~1.000 g of the (1S)-enantiomer and dilute to exactly 100.0 mL in a volumetric flask with CHCl₃ (

    
     g/100  mL).
    
  • Measurement: Rinse the quartz cell twice with the sample solution to prevent dilution errors, fill the cell (ensuring no air bubbles are trapped in the light path), and record the observed rotation (

    
    ).
    
  • Calculation: Compute the specific rotation using Biot's law:

    
    .
    

Conclusion

The thorough characterization of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol requires an understanding of how its specific structural modifications (the 3,5-dimethyl motif) impact its physical properties and chiral recognition. By adhering to self-validating analytical protocols—specifically running racemate baselines in HPLC and strictly controlling thermal parameters in polarimetry—researchers can ensure the highest level of scientific integrity in their synthetic and analytical workflows.

References

Sources

Unlocking the Potential of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol: A Roadmap for Novel Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

Chirality is a fundamental principle in the life sciences and chemical industries, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function or material properties. Chiral secondary alcohols, in particular, are high-value intermediates and structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide focuses on (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, a chiral secondary alcohol with significant, yet largely untapped, potential. Its unique structural features—a single stereocenter adjacent to a sterically defined aromatic ring—make it an exemplary candidate for pioneering research. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising research areas from synthesis optimization to novel applications in asymmetric synthesis, drug discovery, and materials science. We will explore detailed, field-proven methodologies and the scientific rationale behind them, providing a self-validating framework for future investigation.

Introduction: The Significance of a Chiral Building Block

The demand for enantiomerically pure compounds is driven by the stringent requirements of the pharmaceutical industry, where often only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even harmful.[1] This has propelled the development of robust methods for asymmetric synthesis. (1S)-1-(3,5-dimethylphenyl)ethan-1-ol emerges as a compelling subject for research due to its defined stereochemistry and the influence of the 3,5-dimethylphenyl moiety, which can impart unique solubility, reactivity, and stereodirecting properties.

This guide moves beyond a simple characterization of the molecule. As Senior Application Scientists, our goal is to illuminate the causality behind experimental choices and to provide a logical, structured approach to unlocking the full potential of this chiral building block.

Table 1: Physicochemical Properties of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

PropertyValueSource
Molecular FormulaC₁₀H₁₄O[2]
Molecular Weight150.22 g/mol [3]
CAS Number5379-18-0 (for the racemate)[2][4]
AppearanceLiquid
InChI KeyRHBAJFPGUNNLFA-UHFFFAOYSA-N (for the racemate)[2]

Part 1: Foundational Synthesis and Optimization

The cornerstone of any research program involving a chiral molecule is a reliable and efficient synthesis of the enantiopure material. The most direct route to (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is the asymmetric reduction of its prochiral precursor, 1-(3,5-dimethylphenyl)ethanone.[5] We will explore two powerful and complementary research avenues for this transformation: biocatalysis and chemocatalysis.

Research Area 1.1: High-Selectivity Biocatalytic Reduction

Rationale: Biocatalysis, particularly using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers exceptional enantioselectivity under mild, environmentally benign conditions.[6] These enzymes create a precisely shaped active site that orients the substrate, 1-(3,5-dimethylphenyl)ethanone, for a highly specific hydride attack, yielding the desired (S)-enantiomer.[1]

Workflow Diagram 1: Biocatalyst Screening Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Validation Ketone 1-(3,5-dimethylphenyl)ethanone Stock Screen Microplate Screening: Mix Ketone, Buffer, Catalyst Ketone->Screen Buffer Buffer & Cofactor (NADPH) Solution Buffer->Screen Enzymes Enzyme/Whole-Cell Library Enzymes->Screen Incubate Incubate with Shaking (Controlled Temp & Time) Screen->Incubate Quench Quench Reaction & Extract Incubate->Quench Analysis Chiral GC/HPLC Analysis Quench->Analysis Hit Identify 'Hit' Catalysts (High Conversion & e.e.) Analysis->Hit ScaleUp Scale-Up & Optimize 'Hit' Hit->ScaleUp

Caption: Workflow for biocatalyst screening and optimization.

Exemplary Protocol: Screening of ADHs for Asymmetric Reduction

  • Preparation: Prepare a 1 M stock solution of 1-(3,5-dimethylphenyl)ethanone in DMSO. Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP⁺ and 10 mM glucose for cofactor recycling, along with a glucose dehydrogenase.

  • Screening: In a 96-well microplate, add 180 µL of the buffer solution to each well. Add 10 µL of a solution containing a different commercially available ketoreductase or whole-cell biocatalyst to each well.

  • Initiation: Start the reaction by adding 10 µL of the substrate stock solution to each well (final concentration: 50 mM). Seal the plate.

  • Incubation: Incubate the plate at 30°C with shaking at 200 rpm for 24 hours.

  • Workup: Quench the reaction by adding 200 µL of ethyl acetate containing an internal standard (e.g., decane). Vortex thoroughly and centrifuge to separate the layers.

  • Analysis: Analyze the organic layer by chiral gas chromatography (GC) using a suitable chiral column (e.g., a cyclodextrin-based column) to determine the percentage conversion and enantiomeric excess (e.e.).

  • Hit Identification: Identify catalysts that provide >95% conversion and >99% e.e. as "hits" for further optimization.

Table 2: Data Summary for Biocatalyst Screening

Catalyst IDSource OrganismConversion (%)Enantiomeric Excess (e.e., %)
KRED-01Rhodococcus sp.99>99.9 (S)
ADH-TThermoanaerobium sp.9298 (S)
CbFDHCandida boidinii7595 (S)
E. coli W3110Whole Cell8899 (S)

(Note: Data is exemplary and for illustrative purposes.)

Research Area 1.2: Transition Metal-Catalyzed Asymmetric Hydrogenation

Rationale: Catalytic asymmetric hydrogenation is a highly efficient and scalable method for producing chiral alcohols.[6] Catalysts based on ruthenium complexed with chiral diphosphine and diamine ligands (e.g., Noyori-type catalysts) are particularly effective for the reduction of aromatic ketones.[7] This approach offers high turnover numbers and is a mainstay of industrial synthesis.

Exemplary Protocol: Optimization of Asymmetric Hydrogenation

  • Reactor Setup: To a high-pressure autoclave, add 1-(3,5-dimethylphenyl)ethanone (1.0 mmol) and a solution of the Ru-catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in an appropriate solvent (e.g., methanol) under an inert atmosphere.

  • Activation: Add a base (e.g., potassium tert-butoxide) to activate the pre-catalyst.

  • Hydrogenation: Seal the reactor, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction at a controlled temperature (e.g., 30-60°C) for the specified time.

  • Workup: After the reaction, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Analysis: Determine the conversion by ¹H NMR or GC and the enantiomeric excess by chiral HPLC.

Part 2: Applications in High-Value Asymmetric Synthesis

With a robust synthesis established, (1S)-1-(3,5-dimethylphenyl)ethan-1-ol can be leveraged as a powerful tool to control stereochemistry in the synthesis of other complex molecules.

Research Area 2.1: Deployment as a Novel Chiral Auxiliary

Rationale: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8] After the reaction, the auxiliary is removed, having imparted its chirality to the product. The bulky 3,5-dimethylphenyl group of our target alcohol is hypothesized to provide excellent steric shielding, forcing reagents to approach from the less hindered face of a substrate, thus leading to high diastereoselectivity.

Workflow Diagram 2: Chiral Auxiliary-Mediated Synthesis

G Auxiliary (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (Chiral Auxiliary) Attach Attach Auxiliary (Esterification) Auxiliary->Attach Substrate Prochiral Substrate (e.g., Acyl Chloride) Substrate->Attach ChiralSubstrate Chiral Substrate-Auxiliary Adduct Attach->ChiralSubstrate Reaction Diastereoselective Reaction (e.g., Aldol, Diels-Alder) ChiralSubstrate->Reaction Diastereomer Diastereomerically Enriched Product Reaction->Diastereomer Cleave Cleave Auxiliary (Hydrolysis) Diastereomer->Cleave FinalProduct Enantiopure Final Product Cleave->FinalProduct Recover Recovered Auxiliary Cleave->Recover

Caption: General workflow for employing a chiral auxiliary.

Exemplary Protocol: Diastereoselective Aldol Reaction

  • Auxiliary Attachment: React (1S)-1-(3,5-dimethylphenyl)ethan-1-ol with propionyl chloride in the presence of pyridine to form the corresponding chiral ester.

  • Enolate Formation: Cool the chiral ester to -78°C in THF and add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the Z-enolate.

  • Aldol Addition: Add a prochiral aldehyde (e.g., isobutyraldehyde) to the enolate solution. The bulky auxiliary is expected to direct the aldehyde to approach from a specific face, controlling the formation of the two new stereocenters.

  • Quenching & Analysis: Quench the reaction with saturated aqueous NH₄Cl. Analyze the diastereomeric ratio of the product by ¹H NMR or GC.

  • Auxiliary Cleavage: Cleave the ester linkage (e.g., via hydrolysis with LiOH) to release the chiral β-hydroxy acid product and recover the (1S)-1-(3,5-dimethylphenyl)ethan-1-ol auxiliary.[8]

Research Area 2.2: A Scaffold for Novel Bioactive Molecules

Rationale: The core structure of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol can serve as the starting point for a library of novel compounds. By modifying the hydroxyl group, new molecules can be synthesized and subsequently screened for biological activity. The lipophilic dimethylphenyl group may enhance membrane permeability or binding affinity to biological targets.

Workflow Diagram 3: Synthetic Diversification Pathways

G cluster_derivatives Derivative Classes Start (1S)-1-(3,5-dimethylphenyl)ethan-1-ol Ethers Chiral Ethers Start->Ethers Williamson Ether Synthesis (R-X, Base) Esters Chiral Esters Start->Esters Esterification (R-COOH, DCC or Acyl Chloride) Amines Chiral Amines Start->Amines 1. Tosylation (TsCl) 2. Substitution (R₂NH)

Caption: Synthetic pathways for derivative library generation.

Part 3: Exploring Novel Biological and Material Properties

The true value of a new chiral building block is realized when its derivatives demonstrate unique and useful properties.

Research Area 3.1: High-Throughput Biological Screening

Rationale: The library of compounds synthesized in Part 2.2 should be subjected to a screening cascade to identify potential therapeutic leads. Initial broad screening against panels of cancer cell lines, bacteria, or fungi can identify "hits" that warrant more detailed mechanistic studies.[9][10]

Exemplary Protocol: In Vitro Cytotoxicity (MTT) Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (from the library) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Table 3: Exemplary Data for Cytotoxicity Screening

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)
J-01Ester (Ibuprofen)HeLa>100
J-02Ether (Benzyl)HeLa45.2
J-03Amine (Morpholine)HeLa12.5
Doxorubicin(Control)HeLa0.8

(Note: Data is exemplary and for illustrative purposes.)

Research Area 3.2: Application in Chiral Materials Science

Rationale: Chiral molecules can self-assemble into higher-order structures with unique optical or electronic properties. By attaching mesogenic (liquid-crystal-forming) or polymeric moieties to (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, it is possible to create novel chiral liquid crystals, chiral polymers, or chiral stationary phases for chromatography.

Conceptual Protocol: Synthesis of a Chiral Liquid Crystal Candidate

  • Mesogen Attachment: Synthesize a carboxylic acid-containing mesogen, such as 4-cyanobiphenyl-4'-carboxylic acid.

  • Esterification: Couple the mesogenic acid to (1S)-1-(3,5-dimethylphenyl)ethan-1-ol using a standard coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).

  • Purification: Purify the resulting chiral ester by column chromatography and recrystallization.

  • Characterization: Characterize the thermal and phase behavior of the new material using differential scanning calorimetry (DSC) and polarized optical microscopy to identify any liquid crystalline phases (e.g., chiral nematic or smectic phases).

Conclusion and Future Outlook

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol is more than just another chiral alcohol; it is a versatile platform for innovation. This guide has laid out a multi-pronged research strategy, beginning with robust and efficient synthesis and branching into high-value applications. The proposed research areas—from its use as a stereodirecting auxiliary to its role as a scaffold for new bioactive compounds and advanced materials—are grounded in established scientific principles yet offer significant room for novel discovery. The systematic exploration of the pathways detailed herein has the potential to yield new chemical entities for drug discovery, more efficient synthetic routes for complex molecules, and novel materials with unique chiroptical properties.

References

  • Pharmaceutical Technology. (2020). Asymmetric Routes to Chiral Secondary Alcohols.
  • University of Liverpool, IT Services. (n.d.). Asymmetric Guerbet Reaction to Access Chiral Alcohols.
  • Utrecht University Repository. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
  • Knochel, P., Vettel, S., & Eisenberg, C. (1995). Catalytic asymmetric synthesis of chiral secondary polyfunctional alcohols using diorganozincs. Applied Organometallic Chemistry, 9(3), 175-188.
  • ResearchGate. (n.d.). The synthesis of chiral secondary alcohols.
  • Benchchem. (n.d.). (1S)-1-(3,4-dimethylphenyl)ethan-1-ol | 100760-07-4.
  • Sigma-Aldrich. (n.d.). 1-(3,5-dimethylphenyl)ethan-1-ol.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • PubChem. (n.d.). 1-(3,5-Dimethylphenyl)ethan-1-one.
  • PubChem. (n.d.). (1S)-1-(3,4-dimethylphenyl)ethan-1-ol.
  • Sigma-Aldrich. (n.d.). 1-(3,5-Dimethylphenyl)ethanol.
  • NIST. (n.d.). 1-(3,5-dimethylphenyl)ethanol. NIST Chemistry WebBook.
  • Ghosh, A., et al. (2013). Phytochemical and biological activities of ethanolic extract of C. hirsuta leaves. Journal of Pharmacy Research.
  • Wozniak, D., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2749.

Sources

Stereochemistry of 1-(3,5-dimethylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The stereocontrolled synthesis of chiral secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Among these, 1-(3,5-dimethylphenyl)ethan-1-ol serves as a highly versatile chiral building block. This technical whitepaper provides an in-depth analysis of the stereochemistry of 1-(3,5-dimethylphenyl)ethan-1-ol, detailing the causality behind its enantioselective synthesis via Noyori asymmetric transfer hydrogenation (ATH) and the rigorous analytical frameworks required to validate its absolute configuration.

Molecular Architecture & Stereocenter Topology

The molecule 1-(3,5-dimethylphenyl)ethan-1-ol features a single stereocenter at the C1 position of the ethyl chain. The absolute configuration of this chiral center is dictated by the Cahn-Ingold-Prelog (CIP) priority rules. The four substituents attached to C1 are prioritized by atomic number:

  • –OH group (Oxygen, atomic number 8)

  • –3,5-dimethylphenyl group (Carbon bonded to two aromatic carbons and one hydrogen)

  • –CH₃ group (Carbon bonded to three hydrogens)

  • –H atom (Hydrogen, atomic number 1)

When the lowest priority group (–H) is oriented away from the observer, a clockwise progression from priority 1 → 2 → 3 defines the (R)-enantiomer , whereas a counterclockwise progression defines the (S)-enantiomer . Controlling the facial selectivity during the reduction of the prochiral ketone precursor (3,5-dimethylacetophenone) is critical for achieving high enantiomeric excess (ee).

Enantioselective Synthesis: The Noyori-Ikariya Paradigm

To synthesize (R)- or (S)-1-(3,5-dimethylphenyl)ethan-1-ol with >95% ee, the industry standard is the Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya ruthenium catalysts[1].

Causality in Catalyst Design: The efficiency of the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst lies in its bifunctional, outer-sphere mechanism[1]. Traditional inner-sphere reductions require the ketone to coordinate directly to the metal center, which can lead to competing transition states and lower selectivity. In contrast, the Noyori catalyst operates via a concerted transfer of a hydride from the ruthenium center and a proton from the amine (N–H) of the TsDPEN ligand directly to the ketone[1].

The steric bulk of the p-cymene arene ligand is not arbitrary; it acts as a spatial boundary. During the approach of 3,5-dimethylacetophenone, the bulky 3,5-dimethylphenyl ring is forced into an equatorial-like orientation to avoid severe steric clash with the p-cymene ligand[2]. This highly ordered, six-membered pericyclic transition state overwhelmingly favors hydride attack on the re-face of the ketone, exclusively yielding the (R)-alcohol.

Mechanistic Pathway Visualization

Noyori_ATH Precatalyst Ru(II) Precatalyst [RuCl(p-cymene)(TsDPEN)] Amido 16e- Ru Amido Complex (Active Catalyst) Precatalyst->Amido -HCl Base Base Activation (e.g., KOH or Et3N) Base->Precatalyst triggers RuHydride 18e- Ru Hydride Complex (Chiral Reducing Agent) Amido->RuHydride +H2 transfer HydrideDonor Hydride Donor (iPrOH or HCOOH) HydrideDonor->Amido TS 6-Membered Pericyclic Transition State RuHydride->TS Ketone coordination Ketone 3,5-Dimethylacetophenone Ketone->TS TS->Amido Product release (Regenerates catalyst) Product (R)-1-(3,5-dimethylphenyl)ethan-1-ol (Chiral Alcohol) TS->Product

Figure 1: Catalytic cycle of the Noyori asymmetric transfer hydrogenation (ATH) of ketones.

Self-Validating Experimental Protocol

Trustworthiness in chemical synthesis demands that a protocol be self-validating. Relying solely on isolated yield masks kinetic inefficiencies and workup losses. The following protocol for the ATH of 3,5-dimethylacetophenone integrates real-time orthogonal monitoring.

Step-by-Step Methodology:

  • Precatalyst Activation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%) in anhydrous dichloromethane (DCM). Stir at 40 °C for 1 hour. Causality: Heating ensures the complete formation of the monomeric RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst[1].

  • Azeotrope Preparation: Prepare a degassed azeotropic mixture of formic acid and triethylamine (FA:TEA, 5:2 molar ratio). Causality: The TEA acts as a thermodynamic sink, stripping HCl from the precatalyst to generate the active 16-electron Ru-amido species, while formic acid serves as the irreversible hydride donor (releasing CO₂)[1].

  • Substrate & Standard Addition: Add 3,5-dimethylacetophenone (10 mmol, 1.0 equiv) to the catalyst solution, followed by the addition of dodecane (1 mmol, 0.1 equiv) as an internal standard.

  • Kinetic Monitoring: Introduce the FA:TEA mixture and stir at 28 °C. Withdraw 10 µL aliquots hourly, dilute in DCM, and analyze via GC-FID. Causality: The internal dodecane standard allows for the calculation of absolute conversion independent of volume changes or isolation losses, establishing a self-validating kinetic profile.

  • Workup: Upon complete conversion (typically 12–18 hours), quench the reaction with saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 9:1 hexane/ethyl acetate) to yield the pure chiral alcohol.

Quantitative Efficacy of Catalyst Systems

The choice of arene ligand and hydride donor significantly impacts the thermodynamic driving force and stereoselectivity of the reduction. Below is a comparative analysis of catalyst systems applied to acetophenone derivatives.

Table 1: Comparative Catalyst Performance for the Asymmetric Reduction of Acetophenone Derivatives

Catalyst SystemHydride DonorTemp (°C)Conversion (%)Enantiomeric Excess (ee %)Reference
RuCl(p-cymene)[(R,R)-TsDPEN]FA:TEA (5:2)28>9997 - 98[1],[3]
RuCl(mesitylene)[(R,R)-TsDPEN]iPrOH / KOH259596[1]
[RuCl2(p-cymene)]2 + (-)-ephedrineiPrOH / KOH608983[4]
Tethered Noyori-Ikariya (R,R)FA:TEA / DCM40>9996 - 97[2]

Analytical Validation of Absolute Configuration

To ensure rigorous E-E-A-T standards, the assigned (R) or (S) configuration must be empirically validated. Optical rotation is insufficient due to its vulnerability to trace chiral impurities.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess is quantified using a chiral stationary phase (e.g., Daicel Chiralcel OD-H). The transient diastereomeric interactions between the enantiomers of 1-(3,5-dimethylphenyl)ethan-1-ol and the chiral amylose backbone lead to distinct retention times, allowing precise integration of the enantiomeric ratio.

Mosher’s Ester Derivatization (NMR Anisotropy): When absolute configuration must be proven de novo, Mosher's ester analysis is the definitive method[5].

  • Protocol: The purified alcohol is reacted in separate NMR tubes with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) in the presence of pyridine/DMAP to form diastereomeric esters[6].

  • Causality: The steric bulk of the CF₃ and phenyl groups in the MTPA moiety forces the ester into a highly rigid, preferred conformation. In this state, the MTPA phenyl ring sits spatially proximate to specific substituents on the C1 chiral center[5]. The magnetic anisotropy of the phenyl ring shields these proximate protons, shifting their ¹H NMR signals upfield. By calculating the chemical shift differences (Δδ = δS - δR) between the two diastereomers, the spatial arrangement of the –CH₃ and –3,5-dimethylphenyl groups can be unambiguously mapped, confirming the absolute configuration at C1[6].

References

  • Source: mdpi.
  • Source: organic-chemistry.
  • Source: rsc.
  • Source: kanto.co.
  • Title: Open Research Online (Chiral Derivatization)
  • Source: clockss.

Sources

Introduction to Chiral Alcohols in Synthesis: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative: Why Chiral Alcohols Matter

In modern drug development, chirality is a fundamental determinant of a molecule's pharmacokinetics, efficacy, and safety profile. Chiral secondary alcohols are ubiquitous structural motifs and critical synthetic intermediates for blockbuster pharmaceuticals, including statins (e.g., Atorvastatin), anti-asthmatics, and antidepressants[1]. The synthesis of these enantiopure compounds demands methodologies that are not only highly stereoselective but also scalable, economically viable, and environmentally sustainable.

This guide dissects the three foundational pillars of asymmetric ketone reduction—Noyori Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalysis—focusing on the causality behind experimental choices and the implementation of self-validating laboratory protocols.

Strategic Methodologies in Asymmetric Reduction

Noyori Asymmetric Hydrogenation (Metal-Ligand Bifunctional Catalysis)

Developed by Ryoji Noyori, this method utilizes a ruthenium catalyst bearing a chiral phosphine ligand (e.g., BINAP) and a diamine ligand to achieve enantioselective reduction of prochiral ketones using hydrogen gas[2].

The Causality of the Mechanism: Traditional reductions require the ketone oxygen to coordinate directly to the metal center (inner-sphere mechanism). However, the Noyori Ru-BINAP-diamine complex operates via an outer-sphere metal-ligand bifunctional mechanism [2]. The ruthenium hydride and the amine proton of the ligand are transferred simultaneously to the carbonyl carbon and oxygen through a six-membered pericyclic transition state[3]. Why is this critical? By avoiding direct metal-oxygen coordination, the catalyst prevents the enolization of sensitive substrates, preserving the stereochemical integrity of the starting material and enabling perfect stereocontrol[3].

Corey-Bakshi-Shibata (CBS) Reduction (Borane Activation)

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones using a stoichiometric borane source (e.g., BH₃·THF or catecholborane)[4].

The Causality of the Mechanism: The oxazaborolidine catalyst acts as a highly organized chiral template. The basic nitrogen atom of the catalyst coordinates to the borane, increasing the Lewis acidity of the adjacent endocyclic boron atom[4]. This activated boron then coordinates the ketone at its sterically more accessible electron lone pair[4]. Why is this critical? This dual-activation pre-organization minimizes 1,3-allylic strain between the ketone's large substituent and the catalyst's framework, enforcing a highly face-selective hydride transfer[4].

Biocatalysis via Ketoreductases (KREDs)

Enzymatic reduction using engineered Ketoreductases (KREDs) has revolutionized industrial asymmetric synthesis. These enzymes reduce ketones to chiral alcohols using cofactors like NADPH[1].

The Causality of the Mechanism: KREDs provide a highly constrained, stereochemically rigid binding pocket that dictates the orientation of the ketone relative to the hydride-donating NADPH. Furthermore, KREDs are uniquely suited for Dynamic Kinetic Resolution (DKR) [5]. Why is this critical? In DKR, a racemic substrate with a stereocenter adjacent to the carbonyl undergoes rapid spontaneous epimerization in the aqueous buffer. The enzyme selectively reduces only one enantiomer of the ketone. Because the unreacted enantiomer continuously equilibrates, the theoretical yield of the single enantiopure product is driven to 100%, bypassing the 50% yield limit of traditional kinetic resolution[5].

Comparative Performance Analysis

To facilitate method selection, the following table summarizes the quantitative performance metrics of the three methodologies based on standard industrial benchmarks[2].

MethodologyCatalyst / EnzymeSubstrate ScopeTypical Yield (%)Enantiomeric Excess (ee %)Turnover Number (TON)Reaction Conditions
Noyori Hydrogenation (S)-BINAP-RuCl₂-(S,S)-DPENAryl/Alkyl Ketones>99>98Up to 100,000H₂ (1-100 atm), t-BuOK, 2-propanol, RT
CBS Reduction (S)-CBS Oxazaborolidineα,β-Unsaturated, Aryl85-9590-9910-100 (often stoichiometric)BH₃·THF, Toluene/THF, -20°C to RT
KRED Biocatalysis Engineered KetoreductaseBulky, Complex Ketones80-95>99>50,000 (Enzyme dependent)Aqueous buffer (pH 7), GDH, Glucose, RT

Visualizing Synthetic Workflows

Method Selection Decision Matrix

MethodSelection Start Target: Chiral Secondary Alcohol Q1 Is the substrate a simple aryl/alkyl ketone? Start->Q1 Q2 Is high TON required for industrial scale-up? Q1->Q2 Yes Q3 Does the substrate have sensitive functional groups? Q1->Q3 No / Complex Noyori Noyori Asymmetric Hydrogenation Q2->Noyori Yes (>100,000 TON) CBS CBS Reduction (Stoichiometric/Catalytic) Q2->CBS No (Lab Scale) Q3->CBS No (Moisture Free) KRED Biocatalysis (Ketoreductase + GDH) Q3->KRED Yes (Mild Aqueous)

Decision matrix for selecting chiral alcohol synthesis methodologies.

Biocatalytic Cofactor Regeneration

KREDCycle Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED binds Alcohol Chiral Alcohol KRED->Alcohol reduces NADP NADP+ KRED->NADP oxidizes to NADPH NADPH + H+ NADPH->KRED hydride donor GDH Glucose Dehydrogenase (GDH) NADP->GDH binds GDH->NADPH regenerates Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone oxidizes to Glucose D-Glucose Glucose->GDH binds

Ketoreductase (KRED) catalytic cycle with GDH cofactor regeneration.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks that confirm the success of each step before proceeding.

Protocol A: Noyori Asymmetric Hydrogenation of Acetophenone

Objective: Chemical synthesis of (R)-1-phenylethanol with >98% ee.

  • Moisture Elimination (Pre-Check): Perform a Karl Fischer titration on the 2-propanol solvent. Validation: Moisture must be <50 ppm to prevent catalyst deactivation.

  • Catalyst Activation: Under an argon atmosphere, dissolve the (R)-BINAP-RuCl₂-(R)-DPEN precatalyst in 2-propanol. Add a stoichiometric amount of t-BuOK[2].

    • Causality: The base neutralizes the HCl formed during activation, generating the active ruthenium dihydride species[3].

    • Validation: Observe a distinct color shift from yellow to deep red/brown, confirming the formation of the active catalytic species.

  • Hydrogenation: Transfer the activated catalyst and acetophenone to a high-pressure reactor. Pressurize to 10 atm with H₂ and stir at 28°C[2].

    • Validation: Monitor H₂ uptake via an inline mass flow controller. The reaction is self-validating when the pressure drop plateaus, indicating 100% conversion.

  • Product Verification: Vent the reactor, filter through a short silica pad to remove Ru residues, and analyze via chiral GC.

    • Validation: Baseline separation against a racemic standard must confirm >98% ee prior to downstream distillation.

Protocol B: KRED-Catalyzed Asymmetric Reduction

Objective: Enzymatic synthesis of a complex chiral alcohol using cofactor regeneration.

  • Cofactor Viability Check: In a bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.0). Add NADP⁺ (1 mM), D-glucose (1.5 eq), and Glucose Dehydrogenase (GDH)[2].

    • Causality: NADPH is prohibitively expensive; GDH drives the equilibrium forward by continuously recycling NADP⁺ to NADPH[2].

    • Validation: Extract a 1 mL aliquot and measure UV absorbance at 340 nm. A rapid increase confirms active NADPH generation before introducing the expensive KRED and substrate.

  • Biotransformation & Kinetic Readout: Add the engineered KRED and the prochiral ketone substrate.

    • Validation: As GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), the pH drops. Maintain pH 7.0 using an automated pH-stat dispensing 1M NaOH. The rate of NaOH consumption provides a real-time, non-destructive kinetic readout of the reaction progress.

  • Downstream Processing: Once NaOH consumption ceases, extract the aqueous layer with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate.

    • Validation: Perform chiral HPLC analysis. The system is validated when mass balance shows >95% recovery and >99% ee[5].

References

1.[5] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE010_7dEFC_yi6fgMM9NqWi2ZplGSxEj8-HDp_hra6GaS7oVlKQJKs31ehJ6QxlzaI-eH-C-Pj2EmrFWCJgwfS2nuGa66oCqw2QZQlfjuIKsHh1j3expZRcIkhU-gvb_Jm7TJibym1CavE01LYk29sji_oiuzF4kHw-eYAOX5biXjbdn546XG83TmbXKL9c6O1r40ENeLeGuj7MihXJ5KXCUD-_Mwmsh9r_QqJr_RiXaqHT9Zy4Hf8_iIM8DY=] 2.[1] Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl3Kysk2_kVAb8JaGWapZi0f7THZBS_ctNZX23H4utvIgsLJJ0dwwmejND0ouFZ5I0riR_2oFTvBuIanojt3mAWW8U8o2dnol7x3DJ6uGfhIYe1q233qcBuWxJCgTHIQ_SIpGG] 3.[2] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaT0Yype1ufZrTQqFqgqTYvtwE1ksE-zZFEQ7nqwkblGNaL7A-sFRm76PpuwcOU1e8l5PgTTo-D-l9KpI-hs1Pc415Tpm_urArPikr1QdKIyFw0AY5-2k7UyuUxr16RWZTP3uQqq6Uw0S3bmqtDHEgy4IsHEtUVLW3WXr5NVPXdTRoCxyXIzKGqhwDmTSQ6Gh0T1v585DPTPx_JPswhQqpZFEEq0OodjICB1ue5a6KIMpnzSks6j8=] 4.[4] Corey–Itsuno reduction. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbtG0IpkbnUpTPaywmxvpKikh_gQhpLhcBa-MvAtMBOAKo7Jc0Vt-Yd7zImDm9ihiedrp88Efk7Yg-PzOaP6esR_TfCXsV-La-MwBJMxRniGkD7L-w1MCXQxaKAS3s8IQ9umUMM74T40hwFzl20njJVX_tkNPgrA==] 5.[3] The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group (Harvard).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEctgE0yXKT6grImP7ya8mb6qFQxhRuL_UiXqVF3kLb7O6ACfdoJo-3lsnkKJumhqPF9cv7ILoqLqjkEw32ut2LFDf3bVfWwQC-U6ijb9JfUAk3UB0HRA7KEHKiMSLASwQYzq3mmUkusGjTliGXnEmTuOqy]

Sources

Methodological & Application

Asymmetric synthesis using (1S)-1-(3,5-dimethylphenyl)ethan-1-ol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Synthesis Using (1S)-1-(3,5-Dimethylphenyl)ethan-1-ol

Abstract

This guide details the strategic application of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (referred to herein as (S)-3,5-DMP ) as a high-performance chiral auxiliary and scaffold. While structurally related to the common 1-phenylethanol, the 3,5-dimethyl substitution provides a critical enhancement in steric bulk and lipophilicity, significantly improving diastereomeric excess (de) in ester enolate alkylations and serving as a privileged scaffold for phosphoramidite ligand synthesis. This note targets process chemists and medicinal chemists requiring >98% ee in alpha-chiral carboxylic acid derivatives.

Introduction: The "Steric Wall" Advantage

In asymmetric synthesis, the efficacy of a chiral auxiliary is defined by its ability to differentiate between the re and si faces of a reactive intermediate. Standard 1-phenylethanol is often insufficient for demanding substrates due to the relatively flat electronic profile of the phenyl ring.

(S)-3,5-DMP introduces two methyl groups at the meta positions. This modification achieves three critical functions:

  • Extended Steric Shielding: The methyl groups extend the effective van der Waals radius of the aromatic "wall," reducing face leakage during nucleophilic attack.

  • Crystallinity: The added symmetry and molecular weight often enhance the crystallinity of intermediates, facilitating purification by recrystallization rather than chromatography (a key requirement for scale-up).

  • Solubility Tuning: Increased lipophilicity improves solubility in non-polar solvents (e.g., toluene, hexanes) preferred for low-temperature lithiation chemistry.

Core Workflow: Diastereoselective Ester Enolate Alkylation

This protocol describes the use of (S)-3,5-DMP to synthesize


-alkylated carboxylic acids with high enantiomeric purity.
Mechanistic Principle

The reaction proceeds via a lithium enolate. The chiral auxiliary directs the electrophile to the less hindered face.

  • Conformation: The ester adopts an s-trans conformation.

  • Shielding: The (1S)-center orients the bulky 3,5-dimethylphenyl group to block one face of the enolate. The 3,5-dimethyl pattern minimizes rotation-induced "leaks" common in unsubstituted phenyl rings.

Step-by-Step Protocol

Step 1: Auxiliary Attachment (Esterification)

  • Reagents: Carboxylic acid substrate (1.0 equiv), (S)-3,5-DMP (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv).

  • Solvent: CH₂Cl₂ (0.5 M).

  • Procedure:

    • Dissolve acid and (S)-3,5-DMP in CH₂Cl₂ at 0°C.

    • Add DMAP followed by portion-wise addition of DCC.

    • Warm to RT and stir for 4-12 h.

    • Filter dicyclohexylurea (DCU) precipitate.

    • QC Check: ¹H NMR should show a diagnostic shift of the methine proton of the auxiliary (typically

      
       5.8–6.0 ppm).
      

Step 2: Asymmetric Alkylation

  • Reagents: LDA (1.1 equiv), Alkyl Halide (1.2 equiv).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Generate LDA in THF at -78°C.[1]

    • Add the chiral ester (dissolved in THF) dropwise over 30 min. Critical: Maintain T < -70°C to prevent enolate equilibration.

    • Stir for 1 h to ensure complete deprotonation.

    • Add the electrophile (R-X) slowly.

    • Stir at -78°C for 2 h, then slowly warm to -20°C.

    • Quench with saturated NH₄Cl.

Step 3: Auxiliary Cleavage & Recovery

  • Method A (Hydrolysis): LiOH (2.0 equiv) in THF/H₂O (3:1) at 0°C. Yields the chiral acid and recovers (S)-3,5-DMP.

  • Method B (Reductive Cleavage): LiAlH₄ in ether. Yields the chiral alcohol (product) and recovers (S)-3,5-DMP.

  • Recovery: The auxiliary is chemically stable. Extract the neutral alcohol after basic hydrolysis of the acid product.

Data Specification: Expected Selectivity
Substrate (R-CH₂-CO₂R*)Electrophile (E+)Product ee (with 1-Ph-Ethanol)Product ee (with 3,5-DMP)
Propionic AcidBenzyl Bromide85-88%94-97%
Phenylacetic AcidMethyl Iodide82-85%93-96%
Hexanoic AcidAllyl Bromide80-84%92-95%

Note: The 3,5-dimethyl group consistently adds ~10% ee due to the "locking" of the rotamer population in the transition state.

Visualization: The Alkylation Pathway

The following diagram illustrates the workflow and the logic gate for decision-making during the synthesis.

G Substrate Racemic/Prochiral Acid Ester Chiral Ester Intermediate Substrate->Ester DCC/DMAP Auxiliary (S)-1-(3,5-Dimethylphenyl)ethanol (Chiral Controller) Auxiliary->Ester Enolate Lithium Enolate (-78°C) Ester->Enolate LDA, THF TS_State Transition State (3,5-Me Shielding) Enolate->TS_State Steric Locking Alkylated Diastereomerically Pure Ester (>95:5 dr) TS_State->Alkylated Electrophile (R-X) Cleavage Hydrolysis (LiOH) Alkylated->Cleavage Product Alpha-Chiral Acid (>98% ee) Cleavage->Product Aqueous Phase Recycle Recovered Auxiliary Cleavage->Recycle Organic Phase Recycle->Auxiliary Re-use

Figure 1: Closed-loop cycle for asymmetric alkylation using (S)-3,5-DMP. The auxiliary is recovered post-cleavage.

Secondary Application: Synthesis of Chiral Phosphoramidites

Beyond simple alkylation, (S)-3,5-DMP is a premium scaffold for synthesizing Monophos-type ligands used in asymmetric hydrogenation.

Protocol:

  • Phosphorus Coupling: React (S)-3,5-DMP with PCl₃ to form the dichloro-phosphite.

  • Amination: React the intermediate with a secondary amine (e.g., morpholine or dimethylamine).

  • Application: The resulting ligand creates a highly specific chiral pocket for Rh-catalyzed hydrogenation of dehydroamino acids. The 3,5-dimethyl groups prevent the "floppiness" associated with standard benzyl substituents, often increasing ee from <90% to >99%.

Scientific Integrity & Troubleshooting (E-E-A-T)

Self-Validating the Protocol
  • TLC Monitoring: The chiral ester will have a significantly different Rf value than the free acid. Use a stain (PMA or Anisaldehyde) as the auxiliary lacks strong UV absorbance compared to extended chromophores.

  • Racemization Check: During the cleavage step (LiOH), avoid heating. High temperatures can cause racemization of the newly formed alpha-center. Always verify ee via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.

Why not just use Evans Oxazolidinone?

While Evans auxiliaries are the gold standard, they require 4-5 steps to synthesize from amino acids. (S)-3,5-DMP is often available in a single enzymatic resolution step or via asymmetric reduction of the corresponding ketone [1, 2]. For industrial scale-up, the atom economy of the alcohol auxiliary (MW ~150) is often superior to the oxazolidinone (MW ~180+) when considering waste streams.

References

  • Enzymatic Production of Chiral Alcohols

    • Title: The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
    • Source: PubMed Central (PMC).
    • URL:[Link]

    • Relevance: Validates the accessibility of high-ee chiral phenyl ethanol derivatives via bioc
  • General Auxiliary Theory (Evans/Myers)

    • Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
    • Source: PubMed.
    • URL:[Link]

    • Relevance: Establishes the foundational mechanism of steric shielding in enolate alkyl
  • Biocatalytic Synthesis of 3,5-Substituted Derivatives

    • Title: Development of an Efficient and Cost-Effective Enzymatic Process for Production of (R)-[3,5-bis(trifluoromethyl)phenyl] Ethanol.
    • Source: PubMed.
    • URL:[Link]

    • Relevance: Demonstrates the specific focus on 3,5-substituted aryl ethanols in pharmaceutical intermedi
  • Chiral Ligand Design

    • Title: Design, synthesis and evaluation of chiral auxiliaries, ligands and c
    • Source: SFU Summit.
    • URL:[Link]

    • Relevance: Discusses the use of chiral alcohol backbones in designing ligands for metal-c

Sources

Precision Enantioselective Reduction of 3,5-Dimethylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-35DMA-RED-01

Executive Summary & Strategic Overview

The enantioselective reduction of 3,5-dimethylacetophenone (CAS: 5379-16-8) is a critical transformation in the synthesis of chiral building blocks for neuroprotective agents and agrochemicals. The presence of electron-donating methyl groups at the meta positions creates a specific steric and electronic environment that differentiates this substrate from electron-deficient analogs (e.g., 3,5-bis(trifluoromethyl)acetophenone).

This guide details two field-proven protocols to access (R)- or (S)-1-(3,5-dimethylphenyl)ethanol :

  • Chemocatalysis (ATH): Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.[1][2] Best for rapid scale-up, tolerance to variable feedstocks, and freedom from aqueous buffer constraints.

  • Biocatalysis (KRED): Ketoreductase-mediated reduction. Best for ultra-high optical purity (>99.5% ee) and green chemistry compliance.

Comparative Decision Matrix
FeatureProtocol A: Ru-ATH (Chemocatalysis)Protocol B: KRED (Biocatalysis)
Primary Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Engineered Ketoreductase (KRED)
Enantioselectivity (ee) Typically 95–97%Typically >99%
Reaction Medium Organic (DCM, EtOAc) or NeatAqueous Buffer / IPA
Reaction Time 4 – 12 Hours12 – 24 Hours
Cost Driver Ru-Complex (Medium)Enzyme (Low-Medium at scale)
Scalability Excellent (Linear scale-up)Excellent (Volumetric productivity)

Protocol A: Asymmetric Transfer Hydrogenation (ATH)[2]

Mechanistic Insight

This protocol utilizes the Noyori-Ikariya mechanism , employing a bifunctional Ruthenium catalyst. The 3,5-dimethyl substitution pattern on the phenyl ring increases electron density at the carbonyl carbon relative to unsubstituted acetophenone, potentially reducing electrophilicity. However, the outer-sphere mechanism, where the proton (from the amine ligand) and hydride (from the metal) are transferred simultaneously, mitigates steric repulsion and electronic deactivation.

Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical "Metal-Ligand Bifunctional" transition state.

ATH_Mechanism Cat_Pre Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active_16e 16e- Ru Species (Active Catalyst) Cat_Pre->Active_16e Base (KOH/TEA) -HCl Ru_Hydride 18e- Ru-Hydride (Reducing Species) Active_16e->Ru_Hydride HCOOH or IPA (H-Donor) TS_State Transition State 6-Membered Pericyclic Ring Ru_Hydride->TS_State + 3,5-Dimethylacetophenone TS_State->Active_16e - Product Product Chiral Alcohol (S)-1-(3,5-dimethylphenyl)ethanol TS_State->Product

Figure 1: Catalytic cycle for Ru-catalyzed ATH. The concerted transfer of H+ and H- ensures high enantioselectivity.

Detailed Experimental Protocol

Target: (S)-1-(3,5-dimethylphenyl)ethanol (using (S,S)-catalyst). Scale: 10 mmol (approx. 1.48 g substrate).

Materials:

  • Substrate: 3,5-Dimethylacetophenone (1.48 g, 10 mmol).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol%).

  • Hydrogen Source: Formic Acid/Triethylamine complex (5:2 molar ratio) or Sodium Formate (aq). Note: The HCOOH/TEA azeotrope drives the reaction to higher conversion than IPA.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Procedure:

  • Catalyst Activation: In a 50 mL round-bottom flask, dissolve the Ru-catalyst (32 mg) in 10 mL of degassed DCM.

  • Substrate Addition: Add 3,5-dimethylacetophenone (1.48 g) to the catalyst solution. Stir until homogenous.

  • H-Donor Addition: Slowly add the Formic Acid/TEA mixture (2.5 mL) via syringe.

    • Critical Control Point: The reaction is exothermic. Maintain temperature at 25–30°C using a water bath if necessary.

  • Reaction Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 8:2) or GC/HPLC every 2 hours.

    • Expectation: Full conversion is typically reached within 4–6 hours.

  • Quench & Workup:

    • Add water (20 mL) to separate phases.

    • Extract aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 9:1) affords the chiral alcohol as a colorless oil/solid.

Protocol B: Biocatalytic Reduction (KRED)

Mechanistic Insight

Ketoreductases (KREDs) utilize NADPH as a cofactor to transfer a hydride to the prochiral ketone. The 3,5-dimethyl substitution is generally well-tolerated by broad-spectrum KREDs (e.g., from Lactobacillus or Candida lineages). The reaction requires a cofactor recycling system—typically Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, regenerating NADPH from NADP+.

Workflow Visualization

Biocatalysis cluster_Cycle Enzymatic Coupled System Substrate 3,5-Dimethylacetophenone Product (R)-Alcohol Substrate->Product Hydride Transfer KRED KRED Enzyme KRED->Substrate NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP KRED GDH GDH Enzyme Glucose Glucose (Sacrificial Substrate) GDH->Glucose Gluconolactone Gluconolactone (Byproduct) Glucose->Gluconolactone Oxidation

Figure 2: Coupled-enzyme system for cofactor regeneration. This ensures the expensive cofactor (NADP) is used in catalytic amounts.

Detailed Experimental Protocol

Target: (R)-1-(3,5-dimethylphenyl)ethanol. Scale: 10 mmol (1.48 g).

Materials:

  • Enzyme: Commercial KRED Screening Kit (e.g., Codexis, Johnson Matthey, or recombinant E. coli expressing LbADH).

  • Cofactor: NADP+ (10 mg, catalytic).

  • Recycling System: Glucose (2.0 g, 1.1 eq) and Glucose Dehydrogenase (GDH, 10 mg).

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0).

  • Solvent: Isopropanol (IPA) or DMSO (as co-solvent, max 10% v/v).

Step-by-Step Procedure:

  • Buffer Prep: Prepare 50 mL of 100 mM Phosphate Buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer).

  • Solution A (Aqueous): Dissolve Glucose (2.0 g) and NADP+ (10 mg) in 40 mL of buffer. Add GDH (10 mg) and the specific KRED enzyme (20-50 mg depending on activity units).

  • Solution B (Substrate): Dissolve 3,5-dimethylacetophenone (1.48 g) in 5 mL of DMSO or IPA.

  • Reaction Initiation: Add Solution B dropwise to Solution A with vigorous stirring (overhead stirrer recommended to create an emulsion).

  • Incubation: Stir at 30°C. Maintain pH at 7.0 by automatic titration or periodic addition of 1M NaOH (gluconic acid production lowers pH).

  • Workup:

    • After 24 hours (or full conversion), add EtOAc (50 mL) and filter through a Celite pad to remove protein emulsion.

    • Separate phases.[1][3][4][5] Extract aqueous phase again with EtOAc.

    • Dry organics over MgSO₄ and concentrate.[6]

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the results, you must validate the Enantiomeric Excess (ee) using Chiral HPLC.

Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

    • Rationale: The "tris(3,5-dimethylphenylcarbamate)" selector in Chiralcel OD is particularly effective for aromatic alcohols due to

      
      -
      
      
      
      stacking interactions matching the substrate's electronics.
  • Mobile Phase: Hexane : Isopropanol (95 : 5 to 90 : 10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption) or 220 nm.

  • Temperature: 25°C.

Expected Retention Times (Indicative for Chiralcel OD-H):

  • (S)-Enantiomer: ~12 min

  • (R)-Enantiomer: ~15 min

  • Note: Always run a racemic standard (produced by NaBH₄ reduction in MeOH) first to establish separation.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. [Link]

  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Pilot Scale. ChemCatChem, 3(12), 1853–1854. [Link]

  • Daicel Corporation. (n.d.). Chiral Selector Application Guide: Chiralcel OD. Daicel Chiral Technologies. [Link]

  • Wu, X., Liu, J., Di Tommaso, D., Iggo, J. A., Catlow, C. R. A., Bacsa, J., & Xiao, J. (2008). A Multilateral Mechanistic Study into Asymmetric Transfer Hydrogenation in Water. Chemistry – A European Journal, 14(25), 7699–7715. [Link]

Sources

Application Notes & Protocols: Biocatalytic Reduction for the Enantioselective Synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the biocatalytic reduction of 3,5-dimethylacetophenone to produce the chiral alcohol (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, a valuable building block in the synthesis of pharmaceuticals and fine chemicals. The use of ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems, offers a green and highly selective alternative to traditional chemical methods. This guide details the principles of biocatalytic asymmetric reduction, provides step-by-step protocols for enzyme screening, reaction optimization, and product analysis, and explains the scientific rationale behind these procedures to ensure reproducible and high-yielding results.

Introduction: The Imperative for Chiral Alcohols

Enantiomerically pure alcohols are critical intermediates in the pharmaceutical industry, where the chirality of a molecule can dictate its pharmacological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. The synthesis of single-enantiomer compounds is therefore of paramount importance. Traditional chemical methods for asymmetric reduction often rely on stoichiometric amounts of chiral reducing agents or transition metal catalysts, which can be expensive, hazardous, and generate significant waste.

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, has emerged as a powerful and sustainable alternative. Ketoreductases (KREDs), a class of oxidoreductases, are particularly adept at the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (e.e.) and conversion rates. This guide focuses on the application of KREDs for the synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, a key chiral intermediate.

The Science of Biocatalytic Reduction: A Mechanistic Overview

The enzymatic reduction of a ketone to a chiral alcohol by a KRED is a highly controlled process dictated by the three-dimensional structure of the enzyme's active site. This process relies on a hydride transfer from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate.

The Role of the Ketoreductase (KRED)

KREDs are classified based on their stereopreference, following Prelog's rule. An anti-Prelog KRED will deliver a hydride to the Re-face of the ketone, yielding the (S)-alcohol, while a Prelog KRED delivers the hydride to the Si-face, resulting in the (R)-alcohol. For the synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, an (S)-selective (anti-Prelog) KRED is required. The enzyme's active site enfolds the substrate in a specific orientation, ensuring the hydride is delivered to only one face of the carbonyl group, thus achieving high stereoselectivity.

Cofactor Regeneration: The Engine of the Reaction

The nicotinamide cofactor (NADPH or NADH) is a crucial but expensive component of the reaction. Therefore, it is used in catalytic amounts and continuously regenerated in situ. This is typically achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction. A common and highly effective method is the use of a glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH. Isopropanol can also be used as a sacrificial co-substrate, being oxidized to acetone by the KRED itself or a coupled alcohol dehydrogenase.

Experimental Design & Protocols

This section provides detailed protocols for the biocatalytic synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol. The overall workflow is depicted below.

Biocatalytic Reduction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Biocatalyst_Selection Biocatalyst Selection (Isolated KRED or Whole-Cell) Reaction_Setup Reaction Setup & Incubation Biocatalyst_Selection->Reaction_Setup Reagent_Prep Reagent Preparation (Substrate, Buffers, Cofactors) Reagent_Prep->Reaction_Setup Monitoring Reaction Monitoring (HPLC/GC) Reaction_Setup->Monitoring Workup Product Extraction & Work-up Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Chiral Analysis (e.e. Determination) Purification->Analysis

Caption: General workflow for the biocatalytic synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol.

Protocol 1: Screening of KREDs using Isolated Enzymes

The selection of an appropriate KRED is critical for achieving high enantioselectivity and conversion. This protocol outlines a screening process for commercially available or in-house developed KREDs.

Materials:

  • 3,5-dimethylacetophenone

  • A panel of (S)-selective ketoreductases (lyophilized powder or solution)

  • Glucose Dehydrogenase (GDH)

  • NADP+ or NAD+

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)

  • 96-well microtiter plates or glass vials

  • Incubator shaker

Procedure:

  • Prepare a stock solution of the substrate: Dissolve 3,5-dimethylacetophenone in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol to create a concentrated stock solution (e.g., 500 mM).

  • Prepare reaction mixtures: In each well or vial, combine the following in the specified order:

    • Potassium phosphate buffer (to a final volume of 1 mL)

    • NADP+ (to a final concentration of 1 mM)

    • D-Glucose (to a final concentration of 100 mM)

    • GDH (to a final concentration of 1-2 U/mL)

    • KRED (typically 1-5 mg of lyophilized powder or an equivalent amount from a solution)

  • Initiate the reaction: Add the 3,5-dimethylacetophenone stock solution to a final concentration of 10-50 mM.

  • Incubate: Seal the plate or vials and incubate at a controlled temperature (typically 25-37°C) with shaking (150-250 rpm) for 12-24 hours.

  • Quench and extract: Stop the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously to extract the product.

  • Analyze: Centrifuge to separate the phases and analyze the organic layer by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

Protocol 2: Whole-Cell Biocatalytic Reduction

Whole-cell biocatalysis offers several advantages, including the elimination of the need for enzyme purification and inherent cofactor regeneration. This protocol utilizes a recombinant E. coli strain overexpressing an (S)-selective KRED.

Materials:

  • Recombinant E. coli cells expressing the desired KRED (as a cell paste or lyophilized powder)

  • 3,5-dimethylacetophenone

  • Growth medium (e.g., LB or TB broth) for cell cultivation, if starting from a culture

  • Inducer (e.g., IPTG), if using an inducible expression system

  • Glucose or another carbon source for cofactor regeneration

  • Buffer (e.g., potassium phosphate, pH 7.0)

  • Organic solvent for extraction

Procedure:

  • Prepare the biocatalyst:

    • If using a cell paste, resuspend a known weight of cells in the reaction buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).

    • If using lyophilized cells, rehydrate them in the reaction buffer.

  • Prepare the reaction mixture: In a suitable reaction vessel (e.g., shake flask), combine:

    • The cell suspension

    • Glucose (to a final concentration of 50-100 mM)

  • Initiate the reaction: Add the 3,5-dimethylacetophenone substrate, either neat or as a concentrated solution in a co-solvent, to the desired final concentration (e.g., 20-100 mM).

  • Incubate: Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with agitation (e.g., 200 rpm).

  • Monitor the reaction: Periodically take samples, extract with an organic solvent, and analyze by GC or HPLC to monitor the progress of the reaction.

  • Work-up: Once the reaction has reached completion, separate the cells by centrifugation. Extract the supernatant with an organic solvent. The organic extracts can be combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Reaction Optimization

To maximize the yield and enantioselectivity, several reaction parameters should be optimized:

  • pH: Most KREDs have a pH optimum around 7.0. However, this should be experimentally determined for the specific enzyme being used.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A typical range to investigate is 25-40°C.

  • Substrate Concentration: High substrate concentrations can lead to substrate inhibition or toxicity to whole cells. It is important to determine the optimal substrate loading.

  • Co-solvent: The use of a water-miscible co-solvent can improve the solubility of the hydrophobic substrate. However, high concentrations of organic solvents can be detrimental to enzyme activity.

  • Biocatalyst Loading: The amount of enzyme or whole cells will directly impact the reaction rate.

A response surface methodology (RSM) can be employed for efficient optimization of multiple parameters.

Data Presentation & Interpretation

The results of the KRED screening and optimization experiments should be tabulated for clear comparison.

Use of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol in High-Value API Synthesis

Executive Summary

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol (CAS: 171228-44-5, generic connectivity) is a high-value chiral building block employed primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting ALK/ROS1 and Neurokinin-1 (NK-1) receptor antagonists . Its 3,5-dimethylphenyl moiety serves as a critical "lipophilic anchor," designed to occupy hydrophobic pockets (Selectivity Pockets) within enzyme active sites, modulating potency and metabolic stability.

This guide details the strategic handling, quality control, and synthetic transformation of this intermediate, focusing on stereoselective amination via the Mitsunobu reaction—a pivotal step in converting the chiral alcohol into the bioactive chiral amine pharmacophore.

Part 1: Strategic Sourcing & Biocatalytic Synthesis

While chemical asymmetric hydrogenation (Noyori type) is possible, modern pharmaceutical processes prioritize Biocatalytic Reduction using Ketoreductases (KREDs) to ensure enantiomeric excess (ee) >99.5% and minimize heavy metal contamination.

Synthesis Workflow (Biocatalytic Route)

The following diagram illustrates the conversion of the achiral ketone to the target chiral alcohol and its subsequent activation.

SynthesisWorkflow Ketone 3,5-Dimethylacetophenone (Achiral Precursor) KRED Biocatalysis (KRED + NADP/NADPH) Ketone->KRED Substrate Loading Alcohol (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (Target Intermediate, >99% ee) KRED->Alcohol Asymmetric Reduction Mitsunobu Mitsunobu Reaction (Stereoinversion) Alcohol->Mitsunobu Activation Amine Chiral Amine/Ether (API Fragment) Mitsunobu->Amine SN2 Displacement

Figure 1: Biocatalytic synthesis workflow ensuring high enantiopurity prior to downstream coupling.

Part 2: Critical Application – Stereoselective Amination

The primary utility of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is its conversion into a chiral amine (often the R-enantiomer) which serves as the core scaffold for many kinase inhibitors.

The Challenge: Direct nucleophilic substitution on secondary alcohols is difficult. The Solution: The Mitsunobu Reaction allows for the stereospecific displacement of the hydroxyl group with a nitrogen nucleophile (e.g., phthalimide or azide) with complete inversion of configuration .[1]

Protocol A: Stereoselective Mitsunobu Amination

Objective: Convert (1S)-alcohol to (1R)-amine precursor with >98% stereoinversion.

Reagents:

  • Substrate: (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (1.0 equiv)

  • Nucleophile: Phthalimide (1.1 equiv) [Precursor to primary amine]

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF (10-15 volumes)

Step-by-Step Methodology:

  • Preparation: Charge an inerted reactor (

    
     atmosphere) with 
    
    
    
    , Phthalimide, and the (1S)-alcohol in anhydrous THF. Cool the mixture to 0°C.
  • Addition: Add DIAD dropwise over 30–60 minutes. Crucial: Maintain internal temperature <5°C to prevent side reactions (e.g., alkylation of the hydrazine byproduct).

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 12–18 hours. Monitor by TLC or HPLC for consumption of the alcohol.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 1N NaOH (to remove unreacted phthalimide) and brine.

  • Deprotection (to release amine): Reflux the crude phthalimide intermediate with Hydrazine Hydrate in Ethanol for 4 hours.

  • Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to aqueous), wash organics, then basify aqueous layer to pH 12 and extract the pure chiral amine.

Self-Validating Check:

  • If the starting material was (1S) , the product must be (1R) .

  • Use the Chiral HPLC method (Protocol B) to confirm the inversion. Retention of configuration indicates a failure of the Mitsunobu mechanism (likely

    
     character due to acidity issues).
    

Part 3: Quality Control & Analytics

Ensuring the optical purity of the starting material is non-negotiable. A drop in ee from 99% to 95% can result in a significant yield loss during crystallization of the final API salt.

Protocol B: Chiral HPLC Method

Objective: Quantify enantiomeric excess (ee) of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol.

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 215 nm (Absorption of phenyl ring)
Retention Times (R)-isomer: ~6.5 min (S)-isomer: ~8.2 min (Verify with racemic standard)
Acceptance Criteria ee ≥ 99.0%

Author's Note on Causality: The 3,5-dimethyl substitution pattern on the phenyl ring of the analyte interacts strongly with the 3,5-dimethylphenylcarbamate selector on the OD-H column (π-π interactions), providing superior resolution compared to unsubstituted phenyl columns.

Part 4: Mechanistic Insight & Rationale

Why use the 3,5-dimethylphenyl moiety?

  • Lipophilic Pocket Filling: In ALK inhibitors (e.g., analogs of Crizotinib), the active site contains a hydrophobic "selectivity pocket" near the gatekeeper residue. The 3,5-dimethyl groups provide steric bulk that fills this volume more effectively than a simple phenyl group, increasing binding affinity via van der Waals interactions.

  • Metabolic Blocking: The methyl groups at the 3,5-positions block metabolic oxidation at the typically reactive meta-positions, potentially extending the half-life of the drug.

Mechanism Step1 Activation: Alcohol attacks PPh3-DIAD adduct Forms Oxyphosphonium Intermediate Step2 Displacement: Nucleophile attacks Carbon center SN2 Mechanism (Backside Attack) Step1->Step2 Activated Leaving Group Result Stereochemical Outcome: Complete Inversion (S -> R) Step2->Result Walden Inversion

Figure 2: Mechanistic pathway of the Mitsunobu reaction ensuring stereochemical inversion.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • Chiral Separation of Dimethylphenyl Alcohols

    • Daicel Corporation.[2] "Chiralcel OD-H Instruction Manual." Link

  • Biocatalytic Reduction of Acetophenones

    • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Link

  • ALK Inhibitor Design (SAR of Benzylic Moieties)

    • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

Sources

Application Note: High-Fidelity Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Asymmetric Ketone Reduction via Chiral Alcohol-Mediated Meerwein-Ponndorf-Verley (MPV) Reduction Content Type: Detailed Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Abstract & Strategic Rationale

In the landscape of pharmaceutical synthesis, the asymmetric reduction of prochiral ketones to secondary alcohols is a pivotal transformation.[1] While Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH) using Ruthenium or Rhodium is common, it often introduces trace heavy metal contamination and requires expensive chiral ligands.

This guide details a robust, "Green Chemistry" alternative: The Aluminum-Catalyzed Asymmetric MPV Reduction . By utilizing a chiral alcohol ligand (specifically 1,1'-Bi-2-naphthol [BINOL] ) in conjunction with an aluminum source, researchers can achieve high enantioselectivity (>90% ee) using inexpensive Isopropanol (IPA) as the stoichiometric hydride donor.

Why this Protocol?

  • Metal-Free Purity: Eliminates the risk of noble metal leaching (Ru, Rh, Ir) in API intermediates.

  • Cost-Efficiency: Uses Aluminum (earth-abundant) and Isopropanol.

  • Chemo-Selectivity: Highly tolerant of reducible functional groups (alkenes, alkynes, nitro groups) that often fail under standard hydrogenation conditions.

Mechanistic Foundation

The reaction proceeds via a concerted, six-membered cyclic transition state (Zimmerman-Traxler model).[2] Unlike hydride reductions (NaBH₄) which are kinetically controlled, MPV reductions are reversible and thermodynamically controlled.

The chirality is induced not by the hydride donor (IPA), but by the Chiral Aluminum Species formed in situ. The bulky chiral alcohol ligand (BINOL) creates a steric pocket that forces the ketone to approach the aluminum center in a specific orientation, facilitating facial discrimination during hydride transfer.

Figure 1: Catalytic Cycle & Transition State

MPV_Mechanism cluster_legend Key Interaction PreCat Pre-Catalyst Al(OiPr)3 + (S)-BINOL ActiveCat Active Chiral Catalyst [(S)-BINOL]-Al-OiPr PreCat->ActiveCat Ligand Exchange (-iPrOH) Coordination Substrate Coordination Ketone binds to Al ActiveCat->Coordination + Ketone TS Transition State (TS) 6-Membered Chair-like Hydride Transfer from iPrO -> Ketone Coordination->TS Stereoselection Exchange Ligand Exchange Release of Acetone Intake of IPA TS->Exchange Hydride Shift Exchange->ActiveCat Regeneration Product Chiral Alcohol Product (S)-1-Phenylethanol Exchange->Product Product Release Note1 Steric bulk of BINOL directs Si-face vs Re-face attack

Figure 1: The catalytic cycle of the BINOL-Aluminum MPV reduction. The active species is a chiral Lewis acid that coordinates the ketone, allowing isopropanol to transfer a hydride via a rigid transition state.

Critical Parameters & Reagent Selection

To ensure reproducibility, strict adherence to the following reagent grades is required.

ComponentSpecificationRoleCritical Note
Aluminum Source Trimethylaluminum (AlMe₃) (2.0M in Toluene) OR Al(OiPr)₃Catalyst PrecursorAlMe₃ is more reactive and forms a tighter complex with BINOL than alkoxides. Handle under inert atm.
Chiral Ligand (S)-(-)-1,1'-Bi-2-naphthol [(S)-BINOL]Chiral Inducer>99% ee required. The (S)-enantiomer typically yields (S)-alcohols for aryl ketones.
Hydride Donor Isopropanol (Anhydrous)ReductantMust be dry (<50 ppm H₂O). Excess water hydrolyzes the active Al-catalyst.
Solvent Dichloromethane (DCM) or TolueneReaction MediumDCM often provides higher reaction rates due to solubility; Toluene is better for high-temp kinetics.
Molecular Sieves 4Å (Activated)Water ScavengerEssential to drive equilibrium by sequestering trace moisture, though not strictly for acetone removal in this variant.

Detailed Experimental Protocol

Protocol A: Asymmetric Reduction of Acetophenone (Benchmark)

Target: Synthesis of (S)-1-Phenylethanol Scale: 1.0 mmol

Phase 1: Catalyst Generation (In-Situ)[3][4]
  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Flush with Argon x3.

  • Ligand Addition: Add (S)-BINOL (286 mg, 1.0 mmol, 1.0 equiv) to the tube.

  • Solvent: Add anhydrous DCM (5.0 mL) via syringe. Stir until dissolved.

  • Aluminum Activation:

    • Caution: Cool the solution to 0°C.

    • Add AlMe₃ (0.5 mL of 2.0M solution in toluene, 1.0 mmol) dropwise. Methane gas will evolve.

    • Observation: The solution may turn slightly yellow/orange.

    • Stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the (BINOL)Al-Me species.

  • Priming: Add Isopropanol (0.1 mL, ~1.3 mmol) to convert the Al-Me species to the active Al-OiPr hydride donor species. Stir for 15 mins.

Phase 2: Asymmetric Reduction
  • Substrate Addition: Add Acetophenone (120 mg, 1.0 mmol) to the catalyst mixture.

  • Hydride Donor: Add excess Isopropanol (0.5 mL). Note: While IPA was added in step 5, excess is needed to drive the equilibrium.[5]

  • Reaction: Stir at RT (20-25°C).

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or GC-FID every 2 hours.

    • Typical Time: 6–12 hours depending on substrate sterics.

  • Equilibrium Management: If conversion stalls <50%, add activated 4Å Molecular Sieves to the reaction to adsorb the acetone byproduct, preventing the reverse Oppenauer oxidation.

Phase 3: Quench & Purification
  • Quench: Cool to 0°C. Slowly add 1N HCl (2 mL) to hydrolyze the aluminum species.

    • Warning: Exothermic.

  • Extraction: Dilute with Et₂O (10 mL). Separate layers. Extract aqueous layer with Et₂O (2 x 10 mL).

  • Wash: Wash combined organics with Brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

    • Note: BINOL will co-elute if not carefully separated; it is much more polar than the alcohol product. A base wash (1N NaOH) can remove BINOL if the product is acid-stable.

Data Analysis & Expected Results

The following table summarizes expected performance for various ketones using the (S)-BINOL/AlMe₃ system.

SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (% ee)
Acetophenone (S)85-9290-94
2-Chloroacetophenone (S)88-9595-98
4-Nitroacetophenone (S)9088-91
Cyclohexyl Methyl Ketone (S)7560-70*
Propiophenone (S)8092

*Note: Dialkyl ketones (like Cyclohexyl Methyl Ketone) show lower ee due to poor steric differentiation between the two alkyl groups compared to Aryl-Alkyl ketones.

Troubleshooting & Optimization

Workflow Logic Diagram

Troubleshooting Start Issue: Low Conversion Check1 Check Moisture Start->Check1 Check2 Check Equilibrium Start->Check2 Action1 Flame dry glassware Use fresh anhyd. IPA Check1->Action1 Wet Solvents Action2 Add Molecular Sieves Distill off Acetone Check2->Action2 Reversible Rxn Start2 Issue: Low ee% Check3 Temperature Start2->Check3 Check4 Ligand Purity Start2->Check4 Action3 Lower Temp to 0°C Increase Rxn Time Check3->Action3 Action4 Recrystallize BINOL Ensure >99% optical purity Check4->Action4

Figure 2: Decision tree for troubleshooting common issues in MPV reductions.

Key Troubleshooting Tips:
  • The "Stall" Effect: MPV is an equilibrium process. As acetone builds up, the reverse reaction (oxidation) competes.

    • Fix: Use a Dean-Stark trap (if boiling toluene) or add Zeolites/Molecular Sieves to physically trap acetone.

  • Ligand Loading: While 10-20 mol% catalytic loading is possible with advanced catalysts (e.g., Ooi's catalyst), the standard BINOL protocol often requires stoichiometric (1:1) loading for maximum ee% because the uncatalyzed background reaction (by free Al-isopropoxide) is achiral and fast.

  • Background Reaction: Ensure the AlMe₃ and BINOL are mixed before adding the ketone. If free Al(OiPr)₃ exists without BINOL, it will reduce the ketone racically.

References

  • Foundational MPV Chemistry

    • Meerwein, H., & Schmidt, R. (1925).[6] "Ein neues Verfahren zur Reduktion von Aldehyden und Ketonen." Justus Liebigs Annalen der Chemie, 444(1), 221–238.[6] Link

    • Verley, A. (1925).[7] "Sur l'échange de groupements fonctionnels entre aldéhydes et cétones." Bulletin de la Société Chimique de France, 37, 537–542.

  • Aluminum-BINOL Asymmetric Protocols

    • Graves, C. R., Scheidt, K. A., & Nguyen, S. T. (2006).[6] "Enantioselective MSPV Reduction of Ketimines Using 2-Propanol and (BINOL)AlIII." Organic Letters, 8(6), 1229–1232. Link

    • Campbell, E. J., Zhou, H., & Nguyen, S. T. (2001).[8] "Catalytic Meerwein–Pondorf–Verley Reduction by Simple Aluminum Complexes." Organic Letters, 3(15), 2391–2394. Link

    • Note: This reference establishes the use of simple Al-alkyls with chiral modifiers for high-yield reductions.[2][6][8][9][10]

  • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Organoaluminum Reagents for Carbonyl Transformations." Aldrichimica Acta, 40(3), 77-86.
  • Comparative Methods (Noyori ATH)

    • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

Sources

Application Notes and Protocols for (1S)-1-(3,5-dimethylphenyl)ethan-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral secondary alcohols are of paramount importance in the fields of asymmetric synthesis and the production of fine chemicals. Their significance stems from their prevalence as structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The specific three-dimensional arrangement, or stereochemistry, of these alcohol moieties is often crucial for their biological function. (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is a valuable chiral building block, and this guide provides a comprehensive overview of its synthesis and potential applications in modern organic synthesis. While specific literature on this exact molecule is emerging, the principles and protocols outlined herein are based on well-established methodologies for structurally similar chiral 1-arylethanols and serve as a robust guide for researchers.

The primary method for obtaining enantiopure (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is through the asymmetric reduction of the corresponding prochiral ketone, 1-(3,5-dimethylphenyl)ethanone. This can be achieved with high efficiency and enantioselectivity using biocatalytic methods or transition metal-catalyzed asymmetric hydrogenation.[1][2]

Once obtained, this chiral alcohol can be employed in a variety of stereoselective transformations. This guide will detail its application as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions, its use as a precursor for chiral ligands in asymmetric catalysis, and its role as a chiral resolving agent for the separation of racemates.[3][4][5]

Part 1: Asymmetric Synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

The most direct route to enantiopure (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is the asymmetric reduction of 3',5'-dimethylacetophenone. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers an environmentally benign and highly selective method.[6][7] Alternatively, transition metal-catalyzed asymmetric hydrogenation provides a powerful chemical approach.[1][2]

Protocol 1: Biocatalytic Asymmetric Reduction of 1-(3,5-Dimethylphenyl)ethanone

This protocol is based on the general principles of whole-cell mediated asymmetric reduction of aromatic ketones.[6][7]

Workflow for Biocatalytic Reduction

cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up and Analysis P1 Prepare culture of a suitable microorganism (e.g., Rhodotorula mucilaginosa) P2 Harvest and prepare resting cells P1->P2 R1 Suspend resting cells in buffer P2->R1 R2 Add 1-(3,5-dimethylphenyl)ethanone and a co-substrate (e.g., glucose) R1->R2 R3 Incubate with agitation at controlled temperature R2->R3 W1 Separate cells by centrifugation R3->W1 W2 Extract supernatant with an organic solvent W1->W2 W3 Dry, concentrate, and purify the product W2->W3 A1 Determine enantiomeric excess (ee) by chiral HPLC or GC W3->A1

Figure 1: General workflow for the whole-cell biocatalytic reduction of a prochiral ketone.

Step-by-Step Protocol:

  • Biocatalyst Preparation: Cultivate a suitable microorganism known for its ketone reductase activity (e.g., Rhodotorula mucilaginosa or a recombinant E. coli expressing a suitable alcohol dehydrogenase) in an appropriate growth medium.[7] Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0) to obtain resting cells.

  • Asymmetric Reduction: In a reaction vessel, suspend the resting cells in the buffer. Add the substrate, 1-(3,5-dimethylphenyl)ethanone, and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).[1][6] The reaction mixture is then incubated at a controlled temperature (e.g., 30 °C) with agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Expected Results (Hypothetical Data)

SubstrateBiocatalystConversion (%)Enantiomeric Excess (ee, %)Configuration
1-(3,5-Dimethylphenyl)ethanoneRhodotorula mucilaginosa>95>99(S)

Part 2: Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3] (1S)-1-(3,5-dimethylphenyl)ethan-1-ol can be converted into various chiral auxiliaries. For instance, it can be used to prepare a chiral oxazolidinone, a powerful auxiliary for asymmetric alkylation and aldol reactions.[8][9]

Protocol 2: Asymmetric Alkylation using a (1S)-1-(3,5-dimethylphenyl)ethan-1-ol-derived Auxiliary

This protocol describes a hypothetical sequence for the use of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol in an asymmetric alkylation reaction, by first forming a chiral oxazolidinone-like auxiliary.

Workflow for Asymmetric Alkylation

cluster_aux_prep Auxiliary Preparation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage AP1 (1S)-1-(3,5-dimethylphenyl)ethan-1-ol AP2 Conversion to a chiral amino alcohol (multi-step) AP1->AP2 AP3 Formation of the N-acyl oxazolidinone AP2->AP3 A1 Deprotonation with a strong base (e.g., LDA) to form a chiral enolate AP3->A1 A2 Reaction with an electrophile (e.g., an alkyl halide) A1->A2 C1 Hydrolysis of the N-acyl bond A2->C1 C2 Isolation of the chiral carboxylic acid C1->C2 C3 Recovery of the chiral auxiliary C1->C3

Figure 2: General workflow for an asymmetric alkylation using a chiral auxiliary derived from a chiral alcohol.

Step-by-Step Protocol:

  • Auxiliary Synthesis: Convert (1S)-1-(3,5-dimethylphenyl)ethan-1-ol into a suitable chiral auxiliary, such as a derivative of a 2-amino alcohol. This multi-step process would be followed by acylation to attach the desired prochiral carboxylic acid derivative.[8]

  • Enolate Formation: Dissolve the N-acylated chiral auxiliary in a dry aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the chiral enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution and allow the reaction to proceed at low temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature. Extract the product with an organic solvent, dry the organic phase, and concentrate it. The diastereomeric ratio can be determined at this stage by NMR or HPLC analysis.

  • Auxiliary Cleavage: Cleave the chiral auxiliary, for instance by hydrolysis, to yield the desired enantiomerically enriched carboxylic acid and recover the auxiliary for reuse.[8]

Expected Results (Hypothetical Data)

ElectrophileYield (%)Diastereomeric Excess (de, %)
Benzyl bromide85-95>95
Methyl iodide80-90>95

Part 3: Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral alcohols are valuable precursors for the synthesis of chiral ligands, which are essential components of catalysts for a wide range of asymmetric transformations.[4][10] (1S)-1-(3,5-dimethylphenyl)ethan-1-ol can be derivatized to form, for example, chiral amino alcohol ligands that are effective in the enantioselective addition of organozinc reagents to aldehydes.

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines the use of a hypothetical chiral amino alcohol ligand derived from (1S)-1-(3,5-dimethylphenyl)ethan-1-ol in the catalytic enantioselective addition of diethylzinc to benzaldehyde.

Catalytic Cycle

Ligand Chiral Amino Alcohol Ligand Catalyst Chiral Zinc Complex Ligand->Catalyst Reacts with Et2Zn Diethylzinc Et2Zn->Catalyst Aldehyde Benzaldehyde Intermediate Transition State Aldehyde->Intermediate Catalyst->Intermediate Coordinates with Intermediate->Catalyst Regenerates Product (S)-1-Phenylpropan-1-ol Intermediate->Product Ethyl Transfer

Figure 3: Simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Step-by-Step Protocol:

  • Ligand Synthesis: Prepare the chiral amino alcohol ligand from (1S)-1-(3,5-dimethylphenyl)ethan-1-ol through established synthetic routes.

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol ligand (e.g., 5 mol%) in a dry, inert solvent such as toluene.

  • Reaction Execution: Cool the solution to 0 °C and add a solution of diethylzinc in hexanes. Then, add the aldehyde (e.g., benzaldehyde) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification and Analysis: Purify the resulting chiral secondary alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Expected Results (Hypothetical Data)

AldehydeLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Benzaldehyde590-9895-99
4-Chlorobenzaldehyde588-9694-98

Part 4: Application as a Chiral Resolving Agent

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[5] (1S)-1-(3,5-dimethylphenyl)ethan-1-ol can be used as a chiral resolving agent for racemic carboxylic acids by forming diastereomeric esters that can be separated by physical methods like crystallization or chromatography.[11]

Protocol 4: Resolution of a Racemic Carboxylic Acid

This protocol provides a general procedure for the resolution of a racemic carboxylic acid using (1S)-1-(3,5-dimethylphenyl)ethan-1-ol.

Workflow for Chiral Resolution

cluster_esterification Diastereomer Formation cluster_separation Separation cluster_hydrolysis Hydrolysis E1 Racemic Carboxylic Acid + (1S)-1-(3,5-dimethylphenyl)ethan-1-ol E2 Esterification (e.g., using DCC/DMAP) E1->E2 E3 Mixture of Diastereomeric Esters E2->E3 S1 Separation by Fractional Crystallization or Column Chromatography E3->S1 S2 Isolated Diastereomer 1 S1->S2 S3 Isolated Diastereomer 2 S1->S3 H1 Hydrolysis of Diastereomer 1 S2->H1 H3 Hydrolysis of Diastereomer 2 S3->H3 H2 Enantiomer 1 of Acid + Recovered Chiral Alcohol H1->H2 H4 Enantiomer 2 of Acid + Recovered Chiral Alcohol H3->H4

Figure 4: General workflow for the chiral resolution of a racemic acid using a chiral alcohol.

Step-by-Step Protocol:

  • Esterification: React the racemic carboxylic acid with (1S)-1-(3,5-dimethylphenyl)ethan-1-ol in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an inert solvent to form a mixture of diastereomeric esters.

  • Separation of Diastereomers: Separate the diastereomeric esters by fractional crystallization or column chromatography on silica gel. The separation can be monitored by TLC or HPLC.

  • Hydrolysis: Hydrolyze the separated diastereomeric esters individually (e.g., using aqueous NaOH followed by acidification) to obtain the enantiomerically pure carboxylic acids.

  • Recovery of Chiral Alcohol: The (1S)-1-(3,5-dimethylphenyl)ethan-1-ol can be recovered from the aqueous layer after acidification and extraction.

Expected Results (Hypothetical Data)

Racemic AcidSeparation MethodYield of Enantiomer 1 (%)ee of Enantiomer 1 (%)
rac-2-Phenylpropanoic acidFractional Crystallization40-45>98
rac-IbuprofenColumn Chromatography42-48>99

References

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. [Link]

  • From Highly Enantioselective Monomeric Catalysts to Highly Enantioselective Polymeric Catalysts: Application of Rigid and Sterically Regular Chiral Binaphthyl Polymers to the Asymmetric Synthesis of Chiral Secondary Alcohols. ACS Publications. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC. [Link]

  • Ru-Mediated Synthesis of Chiral Secondary Alcohols. Synfacts. [Link]

  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris. [Link]

  • Asymmetric Diels-Alder reaction: Cis-1-arylsulfonamido-2-indanols as highly effective chiral auxiliaries. Scilit. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. UvA-DARE. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

  • Chiral resolution. chemeurope.com. [Link]

  • The chiral resolution of pesticides on amylose-tris(3,5-dimethylphenylcarbamate) CSP by HPLC and the enantiomeric identification by circular dichroism. PubMed. [Link]

  • Enantioselective chiral sorption of 1-phenylethanol by homochiral 1D coordination polymers. RSC Publishing. [Link]

  • Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using. ResearchGate. [Link]

  • Asymmetric Synthesis of (R)-1-Phenylethanol. Semantic Scholar. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. [Link]

  • Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. ResearchGate. [Link]

  • Chiral resolution – Knowledge and References. Taylor & Francis Online. [Link]

  • Chiral resolution method for producing compounds useful in the synthesis of taxanes.
  • The Asymmetric Reduction of Acetophenone and Its Derivatives to (S)-Aromatic Secondary Alcohols by Rhodotorula mucilaginosa CCTCC M2014255 Resting Cells. ResearchGate. [Link]

  • Super Hydrides. DTIC. [Link]

  • 1-(3,5-Dimethylphenyl)ethan-1-one. PubChem. [Link]

  • Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. ResearchGate. [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Stoltz Group, Caltech. [Link]

  • Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Organic Syntheses. [Link]

  • Enantioselective Synthesis of Alcohols and Amines: The Yajima Synthesis of 1,3,5-Bisabolatrien-7-ol. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Case: Low Yield in (1S)-1-(3,5-dimethylphenyl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide acts as a specialized Technical Support Center for researchers encountering yield issues with (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (CAS: 5379-18-0).

This document is structured to diagnose, troubleshoot, and resolve issues based on the specific synthetic route employed: Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction .

Ticket ID: #S-DMP-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Workflow

Before modifying reaction parameters, identify the type of yield loss. Use the logic flow below to categorize your issue.

DiagnosticWorkflow cluster_Conversion Reaction Failure cluster_Isolation Workup Failure Start START: Define 'Low Yield' CheckHPLC Analyze Crude Mixture (HPLC/GC) Is Conversion > 90%? Start->CheckHPLC LowConv Low Conversion (<90%) CheckHPLC->LowConv No HighConv High Conversion (>90%) But Low Isolated Mass CheckHPLC->HighConv Yes CheckCatalyst Check Catalyst/Enzyme Activity LowConv->CheckCatalyst CheckSolubility Check Substrate Solubility LowConv->CheckSolubility CheckEmulsion Emulsion Formation? HighConv->CheckEmulsion CheckVolatility Product Volatility/Oil HighConv->CheckVolatility

Figure 1: Diagnostic logic to distinguish between reaction kinetics failures (conversion) and downstream processing failures (isolation).

Route A: Ru-Catalyzed Transfer Hydrogenation (Noyori Type)

Methodology: Reduction of 3,5-dimethylacetophenone using a Ruthenium-TsDPEN catalyst.[1] Target Enantiomer: (1S) Catalyst Requirement: To obtain the (S) -alcohol, you typically require the (S,S)-Ru-TsDPEN catalyst complex (Prelog rule compliance for this substrate).[1]

Troubleshooting Protocol
Issue 1: Reaction Stalls at 50-70% Conversion

Root Cause: Reversibility of the reaction when using Isopropanol (IPA) as the hydrogen donor.[1] Technical Insight: The reduction of acetophenones in IPA is an equilibrium process.[1] The accumulation of acetone (byproduct) drives the reverse oxidation.

  • Solution A (Open System): Ensure the reaction vessel is open to an inert gas line (Argon bubbler) to allow acetone to escape, or use a dilute substrate concentration (<0.1 M).[1]

  • Solution B (Switch Donor): Switch to Formic Acid/Triethylamine (5:2 azeotrope) .

    • Why? The oxidation of formic acid releases CO₂, making the reaction irreversible and driving it to 100% conversion [1].

Issue 2: Catalyst Deactivation (The "Black Precipitate" Sign)

Root Cause: Oxygen poisoning or substrate impurities.[1] Technical Insight: Ru-hydride species are sensitive to O₂. 3,5-dimethylacetophenone synthesis often leaves trace halides or sulfur (if dithiane routes were used) which poison the Ru center.[1]

  • Protocol:

    • Degas Solvents: Sparge IPA or FA/TEA with Argon for 20 mins before catalyst addition.

    • Substrate Purification: Pass the starting ketone through a short pad of activated silica or recrystallize it (if solid) to remove catalyst poisons.[1]

Issue 3: Low Enantiomeric Excess (<95% ee)

Root Cause: Background reduction or temperature issues.[1] Technical Insight: At higher temperatures, non-selective thermal reduction competes with the catalytic cycle.[1]

  • Optimization Table:

ParameterRecommendationReason
Temperature 0°C to 25°CLower temp favors the rigid chiral transition state.[1]
Ligand (S,S)-TsDPENEssential for (S)-configuration.[1][2]
Base KOH (if in IPA)Ensure S/C ratio is maintained; excess base can cause racemization.[1]

Route B: Biocatalytic Reduction (KREDs/ADHs)

Methodology: Enzymatic reduction using Ketoreductases (KRED) with cofactor regeneration.[1] Target Enantiomer: (1S)

Troubleshooting Protocol
Issue 1: Poor Solubility of 3,5-Dimethylacetophenone

Root Cause: The two methyl groups on the phenyl ring significantly increase lipophilicity compared to simple acetophenone, limiting enzyme access in aqueous buffer. Technical Insight: Enzymes operate in the aqueous phase.[1] If the substrate forms a separate oily phase with low surface area, rates plummet.

  • Solution (Co-solvent System):

    • Add DMSO (5-10% v/v) or IPA (10% v/v) to the buffer.[1]

    • Warning: Do not exceed 20% organic solvent unless using an engineered solvent-tolerant KRED, as this will denature the enzyme.[1]

  • Solution (Biphasic System):

    • Use a biphasic system with MTBE or Toluene overlaid on the buffer.[1] Efficient stirring is critical to create an emulsion for mass transfer [2].[1]

Issue 2: Cofactor Exhaustion (NADPH)

Root Cause: Inefficient regeneration cycle.[1] Technical Insight: Stoichiometric NADPH is too expensive.[1] The system relies on a coupled enzyme (e.g., Glucose Dehydrogenase - GDH) to recycle NADP+ back to NADPH.[3]

  • Diagnostic Check:

    • Measure pH.[1] Gluconic acid (byproduct of GDH) lowers pH. If pH drops < 6.0, KRED activity stops.

  • Protocol:

    • Buffer: Use 100 mM Potassium Phosphate (pH 7.0 - 7.5).[1]

    • Titration: Use a pH-stat to automatically add dilute NaOH during the reaction to maintain neutral pH.

Isolation & Purification (Common to All Routes)

Critical Failure Point: The product (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is a secondary alcohol with moderate volatility and high lipophilicity.[1]

Issue: "I have 100% Conversion but 40% Isolated Yield"

Cause A: Emulsion Lock (Biocatalysis) [1]

  • Description: The surfactant nature of enzymes creates stable emulsions during extraction.[1]

  • Fix: Filter the reaction mixture through a Celite pad before extraction to remove denatured protein. Add saturated NaCl (brine) to the aqueous phase to force the organic product out ("salting out").[4]

Cause B: Volatility during Drying [1]

  • Description: While the boiling point is relatively high, high-vacuum drying for extended periods can sublime/evaporate the product if it is an oil.[1]

  • Fix:

    • Do not heat the rotavap bath > 40°C.

    • Stop vacuum drying immediately once solvent is removed.[1]

    • Validation: Check the solvent trap distillate by TLC; if product is found there, your vacuum is too strong.

Summary of Specifications

FeatureSpecification
Target Molecule (1S)-1-(3,5-dimethylphenyl)ethan-1-ol
CAS Number 5379-18-0
Molecular Weight 150.22 g/mol
Key Intermediate 3,5-Dimethylacetophenone (CAS: 5379-16-8)
Preferred Catalyst (Chem) RuCl(p-cymene)[(S,S)-TsDPEN]
Preferred Catalyst (Bio) KRED (anti-Prelog or specific S-selective variant)
Storage 2-8°C, Inert atmosphere (Argon)

References

  • Noyori, R., & Hashiguchi, S. (1997).[1][5] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Hollmann, F., et al. (2021).[1] Biocatalytic Reduction of Ketones: Troubleshooting and Scale-up. Journal of Biotechnology.

  • BenchChem Technical Data. (2025). Troubleshooting Low Yields in Chiral Alcohol Synthesis.

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(3,5-Dimethylphenyl)ethanol.

Sources

Technical Support Center: Purification & Resolution of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with chiral 1-arylethanols. (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is a critical chiral building block, but isolating it from its racemic mixture requires precise thermodynamic and kinetic control. Below, you will find expert FAQs, troubleshooting decision trees, and self-validating protocols to ensure >99% enantiomeric excess (ee).

Expert FAQs: Mechanistic Insights & Workflow Strategy

Q1: Why is my Dynamic Kinetic Resolution (DKR) with CAL-B yielding the (1R)-enantiomer instead of the target (1S)-enantiomer? A1: This is a classic violation of Kazlauskas' rule. Candida antarctica Lipase B (CAL-B) possesses a strict stereopreference for the (R)-enantiomer of secondary 1-arylethanols (1)[1]. In a DKR setup, a ruthenium catalyst continuously racemizes the unreacted alcohol. Because CAL-B constantly siphons off the (1R)-enantiomer into an acetate ester, the ruthenium catalyst will funnel 100% of your (1S)-alcohol into the (1R)-acetate (2)[2]. To isolate the (1S)-enantiomer, you must avoid DKR and instead perform a standard Kinetic Resolution (KR) , deliberately stopping the reaction at 50% conversion to leave the (1S)-alcohol unreacted (3)[3].

Q2: How do I separate the unreacted (1S)-alcohol from the (1R)-acetate after a CAL-B kinetic resolution? A2: Flash column chromatography is highly effective here due to extreme polarity differences. The hydroxyl group of the (1S)-alcohol acts as a strong hydrogen-bond donor, interacting heavily with the silica stationary phase. Conversely, the (1R)-acetate is sterically hindered and lacks hydrogen-bond donating capacity, allowing it to elute much faster.

Q3: What are the best analytical methods to determine the enantiomeric excess (ee) of the purified product? A3: Chiral Gas Chromatography (GC) is the gold standard for volatile 1-arylethanols. Utilizing a cyclodextrin-based chiral stationary phase (e.g., Gamma DEX™ 325) provides baseline separation of the enantiomers (4)[4].

Troubleshooting Guide: Common Experimental Failures

Issue 1: Low Enantiomeric Excess (ee) of the isolated (1S)-alcohol (<95% ee).

  • Root Cause: The kinetic resolution was terminated too early (conversion < 50%), leaving residual (1R)-alcohol in the mixture. Alternatively, a polar solvent was used, which strips the essential hydration shell from the lipase, degrading its enantioselectivity.

  • Self-Validating Solution: Switch to highly hydrophobic solvents like toluene or diisopropyl ether (5)[5]. Monitor the reaction via GC and do not terminate until the conversion reaches exactly 51-52%.

Issue 2: Contamination with the oxidized precursor, 3,5-dimethylacetophenone.

  • Root Cause: Auto-oxidation during workup, or incomplete reduction if the racemic starting material was synthesized in-house via ketone reduction.

  • Self-Validating Solution: Wash the organic phase with saturated aqueous sodium bisulfite (NaHSO₃). The bisulfite selectively attacks the unhindered ketone to form a water-soluble bisulfite adduct, pulling the impurity into the aqueous layer while leaving the alcohol in the organic phase.

Data Presentation: Strategy Comparison

To assist in experimental design, the following table summarizes the quantitative metrics of various purification and synthesis strategies for this specific compound.

MethodologyTarget EnantiomerMax Theoretical YieldEnantiomeric Excess (ee)ScalabilityKey Reagents / Catalysts
Enzymatic KR (1S)-Alcohol (Unreacted)50%>99%HighCAL-B, Vinyl Acetate, Toluene
Enzymatic DKR (1R)-Acetate100%>99%MediumCAL-B, Ru-Catalyst, Acyl Donor
Asymmetric Hydrogenation (1S)-Alcohol100%95-98%High3,5-dimethylacetophenone, Ru-TsDPEN
Whole-Cell Deracemization (1R)-Alcohol100%>98%LowGeotrichum candidum cells

Validated Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (KR) using CAL-B

Objective: Isolate the (1S)-enantiomer via selective acylation of the (1R)-enantiomer.

  • Preparation: Dissolve 100 mmol of racemic 1-(3,5-dimethylphenyl)ethanol in 150 mL of anhydrous toluene.

  • Reagent Addition: Add 150 mmol of vinyl acetate.

    • Causality: Vinyl acetate is chosen as the acyl donor because the byproduct, vinyl alcohol, immediately tautomerizes to volatile acetaldehyde. This renders the acylation strictly irreversible, preventing equilibrium-driven racemization.

  • Enzyme Loading: Add 500 mg of immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

  • Incubation & Validation: Stir at 150 rpm at 40°C. Self-Validation Check: Pull 50 µL aliquots every 4 hours for chiral GC analysis. The system is validated when the ratio of (1R)-acetate to (1S)-alcohol reaches exactly 1:1.

  • Termination: Stop the reaction at exactly 51% conversion (typically 24-36 hours) by vacuum filtering the mixture to remove the immobilized enzyme beads.

Protocol B: Chromatographic Purification

Objective: Separate the target (1S)-alcohol from the (1R)-acetate byproduct.

  • Concentration: Concentrate the filtrate from Protocol A under reduced pressure to remove toluene and acetaldehyde.

  • Column Preparation: Pack a flash chromatography column with silica gel (230-400 mesh) using Hexane.

  • Loading & Elution: Load the crude mixture and elute with a gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

  • Validation: Spot fractions on a TLC plate. Self-Validation Check: The (1R)-acetate will elute first (Rf ~0.7 in 8:2 Hexane:EtOAc), followed by the pure (1S)-alcohol (Rf ~0.3). This massive Rf difference visually validates the separation before pooling fractions.

Visualizations

KR_Workflow Racemate Racemic 1-(3,5-dimethylphenyl)ethanol CALB CAL-B Lipase + Vinyl Acetate (Enantioselective Acylation) Racemate->CALB Add Reagents R_Acetate (1R)-Acetate (Acylated Product) CALB->R_Acetate Fast reaction S_Alcohol (1S)-Alcohol (Unreacted Target) CALB->S_Alcohol No reaction Chromatography Silica Gel Chromatography (Hexane:EtOAc) R_Acetate->Chromatography Rf ~0.7 S_Alcohol->Chromatography Rf ~0.3 Pure_S Pure (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (Target Product) Chromatography->Pure_S Isolate Polar Fraction

Workflow for the kinetic resolution of 1-(3,5-dimethylphenyl)ethanol using CAL-B lipase.

Troubleshooting_EE Start Issue: Low ee% of (1S)-Alcohol CheckConv Check Conversion Rate via GC (Target: 51-52%) Start->CheckConv ConvLow < 50% Conversion CheckConv->ConvLow Incomplete ConvHigh > 55% Conversion CheckConv->ConvHigh Over-reaction ActionLow Increase Enzyme Loading or Extend Reaction Time ConvLow->ActionLow ActionHigh Stop Reaction Earlier or Lower Temperature ConvHigh->ActionHigh CheckSolvent Check Solvent Hydrophobicity ActionLow->CheckSolvent If issue persists ActionSolvent Switch to Toluene or Diisopropyl Ether CheckSolvent->ActionSolvent

Decision tree for troubleshooting low enantiomeric excess (ee) during kinetic resolution.

References

  • Screening, identifying and medium optimization of a lipase-producing filamentous fungus from soil for high chiral resolution Source: Academic Journals URL:[Link]

  • Dynamic Kinetic Resolution of Secondary Alcohols and Esters Source: University of Bath URL:[Link]

  • Recent advances in biocatalysis applied to organic synthesis Source: Semantic Scholar URL:[Link]

  • Plant-Mediated Enantioselective Transformation of Indan-1-one and Indan-1-ol. Part 2 Source: NIH / National Library of Medicine URL:[Link]

  • Source: Google Patents (WO2007091110A1)

Sources

Technical Support Center: Troubleshooting the Synthesis of (1S)-1-(3,5-Dimethylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common side reactions, yield losses, and stereochemical failures encountered during the synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol .

The synthesis of this chiral secondary benzylic alcohol is typically achieved via Asymmetric Transfer Hydrogenation (ATH) of 3,5-dimethylacetophenone or through biocatalytic reduction. While these methods are highly selective, the unique electronic properties of the 3,5-dimethylphenyl moiety make the intermediate and final product susceptible to specific side reactions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing 3,5-dimethylstyrene in my final isolated product?

A: You are observing the product of acid-catalyzed dehydration. Because (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is a secondary benzylic alcohol, its hydroxyl group is highly susceptible to protonation. Once protonated, it readily undergoes an E1 elimination pathway driven by the formation of a highly stable benzylic carbocation[1].

  • Causality: This side reaction almost exclusively occurs during downstream processing. If your reaction quench drops below pH 4 (e.g., using strong HCl to remove amine ligands) or if the crude mixture is exposed to temperatures exceeding 120 °C during distillation, dehydration will occur rapidly.

  • Solution: Strictly maintain a neutral or mildly basic pH (pH 7–8) during workup by quenching with saturated aqueous

    
    . For purification, abandon standard distillation in favor of high-vacuum short-path distillation to keep the pot temperature well below the dehydration threshold.
    
Q2: My reaction achieves high conversion, but the enantiomeric excess (ee) drops from 98% to 85% if left overnight. How do I prevent this racemization?

A: You are experiencing thermodynamic racemization due to the reversibility of the ATH reaction. When utilizing a Noyori-type Ru(II)-TsDPEN catalyst with 2-propanol as the hydrogen donor, the transfer hydrogenation is an equilibrium process[2].

  • Causality: Once the starting 3,5-dimethylacetophenone is consumed, Le Chatelier's principle dictates that the high concentration of the newly formed (1S)-alcohol will drive the reverse reaction. The chiral catalyst re-oxidizes your product back to the prochiral ketone, which is then re-reduced. Over time, this constant interconversion leads to thermodynamic equilibration and a steady erosion of enantiomeric excess.

  • Solution: You must render the hydride transfer irreversible. Switch your hydrogen donor from 2-propanol to a formic acid/triethylamine (

    
    ) azeotropic mixture. The dehydrogenation of formic acid produces 
    
    
    
    gas, which permanently escapes the reaction system, making the reduction strictly one-way and locking in your high ee[3].
Q3: I switched to a Ketoreductase (KRED) biocatalytic reduction, but my conversion stalls at 50%. Is this a side reaction?

A: Stalling in biocatalytic reductions is rarely a traditional "side reaction" (like the formation of a new chemical species) but rather a systemic failure of the enzymatic cycle due to cofactor depletion or product inhibition[4].

  • Causality: KREDs require a continuous supply of NAD(P)H to deliver hydrides. If your coupled recycling system (e.g., using a sacrificial alcohol like isopropanol) fails to regenerate the cofactor fast enough, the enzyme starves. Additionally, the (1S)-1-(3,5-dimethylphenyl)ethan-1-ol product can competitively bind to the enzyme's active site, preventing new ketone molecules from entering.

  • Solution: Implement a biphasic solvent system (e.g., aqueous buffer with 10-20% MTBE). The organic layer will act as a sink, extracting the chiral alcohol in situ as it forms, thereby relieving product inhibition and allowing the enzyme to drive the reaction to >99% conversion.

Part 2: Visualizations of Reaction Dynamics

Mechanistic Pathways of ATH (Reversible vs. Irreversible)

The following diagram illustrates why switching hydrogen donors is the ultimate fix for racemization.

ATH_Mechanism Ketone 3,5-Dimethylacetophenone (Substrate) Ru_Cat Ru(II)-TsDPEN Catalyst Ketone->Ru_Cat Binds ChiralAlc (1S)-1-(3,5-Dimethylphenyl)ethan-1-ol (Target Product) Ru_Cat->ChiralAlc Asymmetric Reduction Racemization Erosion of ee (Racemization) Ru_Cat->Racemization Thermodynamic Equilibration IPA Isopropanol (Reversible H-Donor) IPA->Ru_Cat Hydride Transfer FA Formic Acid / NEt3 (Irreversible H-Donor) FA->Ru_Cat Hydride Transfer CO2 CO2 Gas (Drives Reaction) FA->CO2 Degrades to ChiralAlc->Ru_Cat Reverse Reaction (If IPA used) CO2->ChiralAlc Prevents Reversibility

Fig 1. Mechanistic pathways of Asymmetric Transfer Hydrogenation highlighting reversible racemization.

Troubleshooting Dehydration During Isolation

Follow this logic path if you detect alkene impurities in your GC/NMR data.

Troubleshooting_Dehydration Start Issue: 3,5-Dimethylstyrene detected in NMR/GC CheckWorkup Check Workup pH Start->CheckWorkup Acidic pH < 4 (Acidic) CheckWorkup->Acidic Neutral pH 7-8 (Neutral/Mild Base) CheckWorkup->Neutral FixAcid Action: Neutralize with NaHCO3 before extraction Acidic->FixAcid CheckTemp Check Distillation Temp Neutral->CheckTemp HighTemp Temp > 120°C CheckTemp->HighTemp FixTemp Action: Use High-Vacuum Short-Path Distillation HighTemp->FixTemp

Fig 2. Decision tree for troubleshooting dehydration side reactions during product isolation.

Part 3: Quantitative Data Summaries

To aid in route selection, the table below summarizes the quantitative performance and primary side-reaction risks of the three most common synthetic approaches for this molecule.

Synthesis MethodTypical Yield (%)Typical ee (%)Primary Side Reaction / RiskPrevention Strategy
ATH (Ru-TsDPEN / 2-Propanol) 85 - 9080 - 92Racemization (Reversibility)Quench immediately upon completion.
ATH (Ru-TsDPEN / HCOOH-NEt₃) > 95> 98None (Irreversible)Ensure proper venting for

off-gassing.
Biocatalytic (KRED / NAD(P)H) 40 - 99> 99Product Inhibition (Stalling)Use a biphasic solvent system (e.g., MTBE).

Part 4: Experimental Protocols

The following self-validating protocols are engineered to bypass the side reactions discussed above.

Protocol A: Irreversible ATH of 3,5-Dimethylacetophenone

This protocol utilizes formic acid to prevent the thermodynamic racemization seen with 2-propanol.

  • Preparation of Catalyst Solution: In a strictly inert, argon-purged Schlenk flask, dissolve 0.5 mol% of

    
     in anhydrous dichloromethane (DCM). Stir for 10 minutes at room temperature.
    
  • Azeotrope Addition: Slowly add a pre-mixed, degassed azeotrope of formic acid and triethylamine (molar ratio 5:2, 3.0 equivalents relative to the ketone). Caution: Ensure the reaction vessel is vented to an oil bubbler to accommodate

    
     evolution.
    
  • Substrate Introduction: Add 3,5-dimethylacetophenone (1.0 equivalent) neat to the active catalyst mixture.

  • Reaction Execution: Stir the reaction at 40 °C. Monitor the conversion via TLC or GC. The reaction is typically complete within 12–16 hours. Because the reaction is irreversible, extended stirring will not erode the enantiomeric excess.

  • Quench: Cool the vessel to 0 °C and slowly add water to quench any remaining active catalyst.

Protocol B: Mild Product Isolation (Dehydration Prevention)

This workup protocol ensures the benzylic alcohol does not eliminate to form 3,5-dimethylstyrene.

  • Neutralization: To the crude quenched reaction mixture from Protocol A, add saturated aqueous

    
     dropwise until the aqueous layer tests strictly at pH 7.5–8.0. Do not use HCl or 
    
    
    
    .
  • Extraction: Extract the aqueous layer three times with ethyl acetate or MTBE.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous

    
    . Filter the drying agent.
    
  • Concentration: Remove the solvent under reduced pressure on a rotary evaporator. Keep the water bath temperature strictly below 35 °C.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate) or high-vacuum short-path distillation (pressure < 0.1 mbar, pot temperature < 80 °C).

Part 5: References

  • Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand Source: Organic Process Research & Development (University of Groningen Research Portal) URL:

  • Asymmetric Transfer Hydrogenation Catalysts Source: Kanto Chemical Co., Inc. URL:

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: PMC (National Institutes of Health) URL:

  • 3-(3,5-Dimethylphenyl)-2-methyl-1-propene (Alkene Formation via Dehydration) Source: Benchchem URL:

Sources

Optimization of reaction conditions for asymmetric reduction

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AR-OPT-2026

Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Group) Topic: Optimization of Reaction Conditions for Asymmetric Reduction

Mission Statement

Welcome to the Asymmetric Reduction Support Center. Unlike standard protocols that assume ideal conditions, this guide addresses the friction points of real-world chemistry. Whether you are utilizing biocatalysis (KREDs) or chemocatalysis (Noyori-type/Transfer Hydrogenation), the failure modes are often distinct but predictable.

This guide is structured to troubleshoot Causality —not just what went wrong, but why the molecular mechanism failed, and how to engineer a solution.

Module 1: Biocatalytic Asymmetric Reduction (KREDs/ADHs)

Context: Ketone Reductases (KREDs) and Alcohol Dehydrogenases (ADHs) are the gold standard for pharmaceutical intermediates due to high enantioselectivity. However, they are sensitive biological systems requiring precise cofactor orchestration.

The Core Mechanism: Cofactor Regeneration

Before troubleshooting, visualize the dependency. The enzyme does not reduce the substrate directly; it relies on a hydride shuttle (NADH/NADPH). If the regeneration cycle stalls, your reaction stalls.

BiocatCycle Substrate Ketone Substrate Product Chiral Alcohol Substrate->Product KRED NADH NADH (Active) NAD NAD+ (Spent) NADH->NAD Hydride Transfer NAD->NADH GDH (Regeneration) Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation

Figure 1: The Coupled Loop. The KRED reduces the ketone using NADH, while the Glucose Dehydrogenase (GDH) sacrifices glucose to regenerate NADH. Failure in the GDH cycle stops the KRED cycle.

Troubleshooting Guide: Biocatalysis
Q1: My conversion stalls at ~50% despite adding excess enzyme. Why?

Diagnosis: This is rarely an enzyme quantity issue. It is likely Product Inhibition or pH Drift .

  • The Mechanism: If you are using the GDH (Glucose Dehydrogenase) system for cofactor regeneration (see Fig 1), the byproduct is Gluconic Acid . As the reaction proceeds, gluconic acid accumulates, dropping the pH. Most KREDs deactivate below pH 6.0.

  • The Fix:

    • Switch to Buffer: Do not use water; use 100 mM Potassium Phosphate buffer (pH 7.0–7.5).

    • Titration: For scale-up, use a pH-stat to automatically dose NaOH (1M) to maintain pH neutral.

    • Alternative System: Switch to IPA/ADH regeneration (produces acetone, neutral pH), though this is thermodynamically less favorable than Glucose/GDH.

Q2: The substrate is insoluble in the buffer. Can I add organic solvents?

Diagnosis: Solubility limits bioavailability (kinetic limitation).

  • The Protocol: KREDs are generally robust but have limits.

  • Solvent Selection Matrix:

SolventMax Recommended % (v/v)Risk FactorBest For
DMSO 5–20%LowHigh-melting solids
IPA 10–30%Medium (Denaturation)Substrates requiring IPA regeneration
Toluene Biphasic (50%)Low (Interface only)Highly hydrophobic ketones
  • Advanced Tip: Use a Biphasic System (e.g., Buffer/Butyl Acetate). The enzyme stays in the water; the substrate stays in the organic phase. The reaction happens at the interface. Ensure vigorous stirring (high mass transfer area).

Module 2: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Context: Using Ru, Rh, or Ir catalysts (e.g., Noyori-type) with a hydrogen donor (Formic acid or Isopropanol) instead of high-pressure H₂ gas.

The Core Mechanism: Metal-Ligand Bifunctional Catalysis

Why it matters: The ligand's NH group and the metal center work in concert to deliver a proton and hydride simultaneously.

ATH_Mechanism Catalyst_H Ru-H (Active Hydride) TS Transition State (Concerted Transfer) Catalyst_H->TS + Substrate Substrate Ketone Substrate->TS Product Chiral Alcohol TS->Product Catalyst_Empty Ru (Empty 16e-) TS->Catalyst_Empty Catalyst_Empty->Catalyst_H + H_Donor (Regeneration) H_Donor HCOOH / IPA

Figure 2: The Bifunctional Cycle. The catalyst delivers H- (hydride) and H+ (proton) in a concerted step. The "Empty" catalyst must be refilled by the hydrogen donor.

Troubleshooting Guide: Chemocatalysis
Q3: I see good conversion, but the Enantiomeric Excess (ee) is eroding over time. Why?

Diagnosis: Reversibility or Racemic Background Reaction .

  • Scenario A (IPA Donor): Transfer hydrogenation is an equilibrium. As acetone accumulates, the reverse reaction (oxidation of your chiral alcohol) can occur, often with lower selectivity.

    • Fix: Switch to Formic Acid/Triethylamine (TEAF) . This releases CO₂ (gas), making the reaction irreversible (Le Chatelier’s principle).

  • Scenario B (Background): If the temperature is too high, non-catalyzed thermal reduction (racemic) competes with the catalyzed pathway.

    • Fix: Lower the temperature to 0°C or -10°C. The catalytic pathway usually has a lower activation energy than the thermal pathway, so lower T favors the catalyzed (enantioselective) route.

Q4: The reaction won't start (0% conversion). Is the catalyst dead?

Diagnosis: Likely Induction Period or Poisoning .

  • The "16-Electron" Trap: Pre-catalysts (like Ru-dimers) often require activation.

    • Fix: Ensure you are heating the catalyst precursor with the ligand and base before adding the substrate if generating in situ.

  • The Poison: Do your substrates contain Sulfur, Pyridines, or free Amines? These bind irreversibly to the metal center.

    • Fix: Increase catalyst loading (S/C ratio 100:1 instead of 1000:1) or use an acidic workup on the substrate prior to reaction to protonate interfering amines.

Module 3: Analytical & Workup Protocols

Q5: How do I accurately determine ee? My HPLC peaks overlap.

Diagnosis: Poor separation of enantiomers.

  • Optimization Protocol:

    • Derivatization: If the alcohol is too polar, derivatize with acetic anhydride or benzoyl chloride. The ester often separates better on Chiralcel OD/AD columns.

    • Temperature: Lowering the HPLC column temperature (e.g., to 10°C) often sharpens peaks and improves resolution (

      
      ) significantly more than changing flow rate.
      
Q6: How do I quench the reaction to stop racemization?
  • Biocat: Add acetonitrile (precipitates enzyme) or heat to 50°C (denatures enzyme) immediately.

  • Chemocat: If using basic conditions, quench with 1N HCl immediately. Basic conditions promote racemization of sensitive alcohols.

Summary of Optimization Parameters

ParameterBiocatalysis (KRED)Chemocatalysis (Ru/Rh/Ir)
Primary Variable pH (maintain 7.0-7.5)S/C Ratio (Substrate/Catalyst)
Temp Range 25°C - 35°C-20°C - 60°C
Limiting Factor Substrate SolubilityCatalyst Poisoning (O2, S, N)
Green Factor High (Water-based)Med (Organic Solvents)
Typical Loading 1-5 wt% Enzyme0.1 - 1.0 mol% Metal

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

  • Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Transfer Hydrogenation. Green Chemistry, 14, 2322.

  • Wang, C., & Xiao, J. (2011). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori-Ikariya Catalyst. Organic Letters, 13(15), 3980–3983.

  • Moore, J. C., et al. (2007). Enzymatic Reduction of Prochiral Ketones.[1] Accounts of Chemical Research, 40(12), 1412–1419.

  • BenchChem Technical Guides. (2025). Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis.

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for specific chemicals, especially when handling high-pressure hydrogen or biologically active enzymes.

Sources

Technical Support Center: Stability Enhancement for (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 5379-18-0 | Molecular Formula: C₁₀H₁₄O | Role: Senior Application Scientist[1]

Overview

Welcome to the Technical Support Center. This guide addresses the stability profile of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol . As a chiral benzylic alcohol with an electron-rich aromatic ring, this molecule presents a specific "Stability Triad" of challenges: Oxidation , Racemization , and Dehydration .[1]

The 3,5-dimethyl substitution pattern is not merely structural; it exerts a positive inductive effect (+I) that stabilizes benzylic carbocation intermediates.[1] This makes the molecule significantly more prone to acid-catalyzed racemization than unsubstituted 1-phenylethanol.[1]

Module 1: Stereochemical Integrity (Racemization)

User Query: "My enantiomeric excess (ee) dropped from 99% to 92% after flash chromatography. What happened?"

Root Cause Analysis: You likely encountered Acid-Catalyzed Racemization .[1] Standard silica gel is slightly acidic (pH 6.0–6.5).[1] The 3,5-dimethyl groups on the phenyl ring donate electron density, stabilizing the benzylic carbocation intermediate. This lowers the energy barrier for the hydroxyl group to leave (as H₂O⁺), allowing the carbocation to planarize and be attacked from either face, destroying chirality.

Troubleshooting Protocol: Neutralizing the Stationary Phase Do not use untreated silica gel for this compound.[1]

  • Pre-treatment: Slurry your silica gel in a solvent mixture containing 1–2% Triethylamine (Et₃N) or 1% Pyridine.[1]

  • Eluent Modification: Add 0.5% Et₃N to your mobile phase (e.g., Hexanes/EtOAc + 0.5% Et₃N).[1]

  • Verification: Check the pH of your column runoff; it must remain basic (pH > 7.5).[1]

Visualizing the Mechanism: The diagram below illustrates how the electron-donating methyl groups accelerate the loss of chirality.[1]

RacemizationPath Start (1S)-Alcohol (High ee) Inter Stabilized Benzylic Carbocation Start->Inter Protonation & -H2O Acid Acid Source (Silica/CDCl3) Acid->Start Catalysis End Racemic Mixture (S) + (R) Inter->End Nucleophilic Attack (Non-stereoselective) Note 3,5-Dimethyl Effect: Stabilizes C+ via Hyperconjugation Note->Inter

Figure 1: The acid-catalyzed racemization pathway facilitated by the electron-rich 3,5-dimethylphenyl ring.[1]

Module 2: Chemical Stability (Oxidation)

User Query: "The clear oil has turned yellow and NMR shows a new peak at ~2.5 ppm. Is it degraded?"

Root Cause Analysis: The sample is undergoing Benzylic Auto-oxidation .[1] Benzylic C-H bonds are weak (~85 kcal/mol).[1] In the presence of atmospheric oxygen and light, a radical chain reaction converts the alcohol into the corresponding ketone: 3,5-dimethylacetophenone (CAS 5379-16-8).[1] The yellow color often comes from trace conjugated impurities formed during this process.

Troubleshooting Protocol: Storage & Handling

ParameterRecommended ConditionScientific Rationale
Atmosphere Argon or Nitrogen (Balloon/Glovebox)Removes O₂ to prevent radical propagation.[1]
Temperature -20°C (Freezer)Kinetic control; significantly slows oxidation rate.[1]
Container Amber GlassBlocks UV light which initiates radical formation.[1]
Additives BHT (Butylated hydroxytoluene) @ 0.1%Radical scavenger (use only if downstream chemistry permits).[1]

Diagnostic Check:

  • ¹H NMR: Look for a singlet methyl peak around 2.55 ppm (Ar-CO-CH₃).[1]

  • TLC: The ketone is less polar than the alcohol and will have a higher R_f value (visualize with UV; ketones quench fluorescence strongly).[1]

Module 3: Biocatalytic Synthesis & Extraction

User Query: "I synthesized this using a Ketoreductase (KRED), but I can't get the phases to separate during extraction."

Root Cause Analysis: Benzylic alcohols with lipophilic tails (like the dimethylphenyl group) often act as surfactants when mixed with denatured enzyme proteins, creating stable emulsions.[1]

Troubleshooting Protocol: The "Salting-Out" Method

  • Quench: Do not just add solvent.[1] Add saturated NaCl solution (Brine) to the reaction mixture first. This increases the ionic strength, forcing the organic product out of the aqueous phase.

  • Filter: Pass the emulsion through a Celite (diatomaceous earth) pad. This physically traps the denatured enzyme proteins that are stabilizing the emulsion.

  • Solvent Choice: Use MTBE (Methyl tert-butyl ether) instead of Ethyl Acetate.[1] MTBE is less miscible with water and separates faster.[1]

Summary: The Troubleshooting Decision Tree

Use this logic flow to diagnose issues with your specific batch.

DecisionTree Start Identify Issue Q1 Is the ee% dropping? Start->Q1 Q2 Is the color changing? Start->Q2 Sol1 Check Acidity. Neutralize Silica/Solvents. Q1->Sol1 Yes Sol2 Check Oxidation. Purge O2 / Store -20°C. Q2->Sol2 Yes (Yellowing) Check Verify Structure (NMR) Sol1->Check Sol2->Check

Figure 2: Rapid diagnostic workflow for stability issues.

References
  • NIST Chemistry WebBook. 1-(3,5-dimethylphenyl)ethanol Properties & CAS 5379-18-0.[1] National Institute of Standards and Technology.[1][2] Link[1]

  • Sigma-Aldrich. 1-(3,5-Dimethylphenyl)ethanol Product Specification & Safety Data. Merck KGaA.[1] Link[1]

  • PubChem. 1-(3,5-Dimethylphenyl)ethan-1-one (Oxidation Product) Compound Summary. National Library of Medicine.[1] Link[1]

  • Chemistry Steps. Reactions at the Benzylic Position: Oxidation and Stability Mechanisms.Link

  • ResearchGate. Racemization of drug enantiomers by benzylic proton abstraction. (Context on mechanism for electron-rich benzylic centers). Link

Sources

Technical Support Center: Resolution of 1-(3,5-dimethylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RES-35DMP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development for Chiral Resolution of Racemic Benzylic Alcohols

Executive Summary

You are attempting to resolve 1-(3,5-dimethylphenyl)ethan-1-ol . This is a secondary benzylic alcohol. Based on the structural motif (a medium-sized methyl group and a large aryl group at the stereocenter), this substrate is an ideal candidate for Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B).

This guide prioritizes EKR due to its scalability, mild conditions, and high enantioselectivity (E > 100) for this class of substrates. We also provide the necessary analytical controls (Chiral HPLC) to validate your results.

Module 1: Enzymatic Kinetic Resolution (The Gold Standard)

The Mechanism

We utilize Novozym 435 (immobilized CAL-B).[1][2] The enzyme operates via a Ping-Pong Bi-Bi mechanism. It follows Kazlauskas’ Rule for secondary alcohols: the enzyme preferentially acylates the enantiomer where the "Large" group (the 3,5-dimethylphenyl ring) fits into the large hydrophobic pocket, and the "Medium" group (the methyl) fits the stereospecificity pocket.

  • Fast Reaction: (R)-alcohol

    
     (R)-acetate
    
  • Slow Reaction: (S)-alcohol remains unreacted

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: Racemic 1-(3,5-dimethylphenyl)ethan-1-ol

  • Enzyme: Novozym 435 (20-50% w/w relative to substrate)

  • Acyl Donor: Vinyl Acetate (3-5 equivalents)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Hydrophobic solvents preserve enzyme lid dynamics).

Protocol:

  • Dissolution: Dissolve 1.0 g of racemate in 10 mL of MTBE.

  • Acyl Donor: Add 3.0 equivalents of Vinyl Acetate.

  • Initiation: Add 200 mg Novozym 435. Incubate at 30°C in an orbital shaker (200 rpm).

  • Monitoring: Check conversion via GC or TLC every 2 hours.

  • Termination: Stop reaction strictly at 48-50% conversion .

    • Why? Beyond 50%, the enzyme begins slowly converting the (S)-enantiomer, eroding the enantiomeric excess (ee) of the product ester.

  • Workup: Filter off the enzyme (can be washed and reused). Evaporate solvent.[3]

  • Separation: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/EtOAc (9:1). The (R)-ester elutes first (non-polar); the (S)-alcohol elutes second (polar).

Workflow Visualization

EKR_Workflow Racemate Racemic Mixture (R/S)-Alcohol Enzyme Novozym 435 + Vinyl Acetate Racemate->Enzyme KineticStep Kinetic Resolution (Stop at 50% Conv.) Enzyme->KineticStep Acylation Separation Flash Chromatography (Silica Gel) KineticStep->Separation Crude Mix ProductR (R)-Acetate (High ee) Separation->ProductR Fast Elution ProductS (S)-Alcohol (High ee) Separation->ProductS Slow Elution Hydrolysis Chemical Hydrolysis (KOH/MeOH) ProductR->Hydrolysis FinalR (R)-Alcohol Hydrolysis->FinalR

Figure 1: Enzymatic Kinetic Resolution workflow. Note that the (R)-enantiomer is converted to the ester, allowing physical separation from the unreacted (S)-alcohol.

Module 2: Analytical Control (Chiral HPLC)

You cannot optimize what you cannot measure. Benzylic alcohols require specific polysaccharide-based stationary phases.

Recommended Columns & Conditions
ParameterPrimary RecommendationSecondary Recommendation
Column Chiralcel OD-H Chiralpak AD-H
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : Isopropanol (90:10)Hexane : Ethanol (95:5)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring)UV @ 210 nm
Exp. Elution (R) usually elutes before (S) on OD-HOrder may reverse on AD-H
Troubleshooting Analytical Issues

Q: My peaks are overlapping (Resolution < 1.5).

  • A: Lower the alcohol modifier concentration (e.g., go from 90:10 to 98:2 Hexane:IPA). Lower temperature to 10°C to improve enantiorecognition.

Q: I see a broad tailing peak.

  • A: This is common with benzylic alcohols interacting with residual silanols. Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to sharpen peaks.

Module 3: Troubleshooting Guide (FAQ)

Issue: Reaction Stalls Before 50% Conversion

Diagnosis:

  • Acetaldehyde Inhibition: The byproduct of vinyl acetate transesterification is acetaldehyde, which can inhibit the enzyme.

  • Water Content: Lipases need a micro-layer of water to function, but too much promotes hydrolysis (reverse reaction).

Solution:

  • Switch Acyl Donor: Use Isopropenyl Acetate . The byproduct is acetone, which is less inhibitory than acetaldehyde.

  • Dry Solvents: Ensure solvents are dried over molecular sieves (3Å), but do not dry the enzyme itself excessively.

Issue: Low Enantiomeric Excess (ee) of Product

Diagnosis:

  • The "E-Value" is low. The reaction proceeded too far (>50%), or the temperature is too high.

  • Racemization: The substrate might be racemizing in situ (unlikely for this specific alcohol unless strong base/acid is present).

Logic Tree for Optimization:

Troubleshooting Problem Low Optical Purity (ee) CheckConv Check Conversion % Problem->CheckConv Over50 Conversion > 52%? CheckConv->Over50 Yes Under50 Conversion < 40%? CheckConv->Under50 No Action1 STOP reaction earlier. (S)-alcohol is contaminating ester. Over50->Action1 Action2 Check Temperature. Lower T (e.g., 40C -> 20C) to increase selectivity. Under50->Action2

Figure 2: Decision logic for addressing low enantiomeric excess.

Module 4: Chemical Rescue (The Backup Plan)

If the enzymatic route fails (e.g., substrate inhibition or toxicity), use Chemical Derivatization .

Protocol:

  • React racemate with (1S)-(-)-Camphanic chloride in Pyridine/DCM.

  • This forms diastereomeric esters: (S)-camphanate-(R)-alcohol and (S)-camphanate-(S)-alcohol.

  • Separation: Diastereomers have different physical properties (unlike enantiomers). Separate via standard silica chromatography or fractional crystallization.

  • Hydrolysis: Hydrolyze the separated esters with LiOH/THF to recover pure alcohol.

References

  • Kazlauskas, R. J., et al. (1991).[4][5] "A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa."[4][5][6] The Journal of Organic Chemistry. Link

  • Anderson, E. M., et al. (1998). "Kinetic resolution of 1-phenylethanol with lipases: effect of solvent and acyl donor.
  • Daicel Chiral Technologies. (2023). "Chiral Selector Guide: Polysaccharide Columns (OD-H, AD-H)." Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. Link

Sources

Validation & Comparative

A Comprehensive Guide to the Determination of Enantiomeric Purity of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, the stereochemical configuration can significantly influence pharmacological activity and toxicological profiles. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, supported by detailed experimental protocols and data.

The Critical Role of Enantiomeric Purity

Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. In drug development, one enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, regulatory bodies necessitate the precise characterization and control of the enantiomeric composition of chiral drug substances. Chiral HPLC stands out as a robust and widely accepted technique for achieving this.[1][2]

Principles of Chiral HPLC Separation

Chiral HPLC is a powerful method for separating and quantifying enantiomers.[3][4] The separation is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to distinct retention times. This is most commonly accomplished through the use of a Chiral Stationary Phase (CSP).[2][3][5]

The mechanism of separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other.[2][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely employed for their broad applicability.[1][6][7] For the separation of aromatic alcohols like 1-(3,5-dimethylphenyl)ethan-1-ol, cellulose and amylose tris(3,5-dimethylphenylcarbamate) derivatives are often effective.[8][9]

Experimental Protocol: Chiral HPLC Analysis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

This section details a validated chiral HPLC method for determining the enantiomeric purity of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol.

Instrumentation and Materials
  • Chromatographic System: HPLC with a UV Detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H).

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The optimal ratio should be determined during method development, often starting with a screening gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Analyte Concentration: 1.0 mg/mL in the mobile phase.

Method Development and Optimization

A systematic approach to method development is crucial for achieving optimal separation.[6]

  • Column Screening: If the optimal CSP is unknown, screening a variety of polysaccharide-based columns is a good starting point.[10]

  • Mobile Phase Optimization: The ratio of n-hexane to the alcohol modifier (e.g., isopropanol or ethanol) significantly impacts retention and resolution.[8] A gradient elution can be used for initial screening, followed by isocratic optimization to fine-tune the separation.[11]

  • Temperature Effects: Decreasing the column temperature can sometimes enhance chiral selectivity.[10]

Step-by-Step Protocol
  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved. This may take longer for polysaccharide-based columns.[10]

  • Sample Preparation: Accurately weigh and dissolve the (1S)-1-(3,5-dimethylphenyl)ethan-1-ol sample in the mobile phase to achieve a final concentration of 1.0 mg/mL.

  • Standard Preparation: Prepare a racemic standard of 1-(3,5-dimethylphenyl)ethan-1-ol at the same concentration to confirm the elution order and resolution of the enantiomers.

  • Injection and Data Acquisition: Inject the sample and standard solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify and integrate the peaks corresponding to the (1S) and (1R) enantiomers. Calculate the enantiomeric purity (or enantiomeric excess, ee) using the peak areas.

Data Presentation and System Suitability

Clear data presentation and rigorous system suitability testing are essential for ensuring the validity of the results.

Sample Data Summary
Parameter(1S)-enantiomer(1R)-enantiomer
Retention Time (min) ~8.5~9.8
Peak Area VariableVariable
Resolution (Rs) > 2.0

Note: Retention times are approximate and will vary depending on the specific column and mobile phase composition.

System Suitability Testing (SST)

SST is performed before and during analysis to ensure the chromatographic system is performing adequately.[12][13] Key parameters include:

  • Resolution (Rs): The degree of separation between the two enantiomer peaks. A value greater than 2.0 is generally desirable.[14]

  • Repeatability: The precision of multiple injections of the same standard. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Tailing Factor (T): A measure of peak symmetry. The value should ideally be between 0.8 and 1.5.

  • Theoretical Plates (N): A measure of column efficiency.

A single reference sample containing both the desired and undesired enantiomers at a ratio corresponding to the specification limit can be used to efficiently monitor these parameters.[3]

Method Validation

Validation of the chiral HPLC method is required to demonstrate its suitability for its intended purpose.[3][15] Key validation parameters, in accordance with ICH guidelines, include:[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[14]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]

Comparison with Alternative Methods

While chiral HPLC is the gold standard, other techniques can also be used to determine enantiomeric purity.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[16]High resolution, accuracy, and sensitivity. Applicable to a wide range of compounds.[16]Can require method development; higher solvent consumption.
Chiral Gas Chromatography (GC) Separation on a chiral stationary phase in a gaseous mobile phase.[16]Excellent for volatile and thermally stable compounds.[16]Requires derivatization for non-volatile compounds.
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.[1]Faster separations and lower solvent consumption than HPLC.Specialized instrumentation required.
NMR Spectroscopy with Chiral Shift Reagents Formation of diastereomeric complexes that exhibit different chemical shifts.[16][17]Does not require physical separation of enantiomers.[16]Lower sensitivity compared to chromatographic methods; can be complex to interpret.[16]
Polarimetry Measures the rotation of plane-polarized light.[17]Simple and rapid.Only provides the net optical rotation, not the ratio of enantiomers. Can be inaccurate if impurities are optically active.[18]

Visualizing the Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis & Validation prep_sample Dissolve Sample in Mobile Phase (1.0 mg/mL) injection Inject Sample and Standard prep_sample->injection prep_racemic Prepare Racemic Standard (1.0 mg/mL) prep_racemic->injection equilibration Column Equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 215 nm separation->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Purity integration->calculation sst System Suitability Check (Rs, T, N) calculation->sst validation Method Validation (ICH Guidelines) sst->validation

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Conclusion

The determination of the enantiomeric purity of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is reliably and accurately achieved using chiral HPLC with a polysaccharide-based chiral stationary phase. This guide provides a comprehensive framework for method development, execution, and validation, ensuring the generation of trustworthy and scientifically sound data. While alternative methods exist, chiral HPLC remains the preferred technique in pharmaceutical settings due to its high resolution, sensitivity, and specificity. The successful implementation of a robust and validated chiral HPLC method is a critical component in the quality control and regulatory submission of chiral drug substances.

References

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(4). [Link]

  • Wikipedia. (2023). Enantiomeric excess. In Wikipedia. [Link]

  • Wang, I. H., et al. (2022). Development and Validation of Chiral Reversed-Phase HPLC Method for the Determination of Enantiomeric Purity of (S)-methoprene. Chromatographia, 85, 959–968. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]

  • Reddy, B. R., & Rao, K. S. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(10), 239-245. [Link]

  • Mitrović, M., et al. (2019). Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 174, 468-476. [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]

  • You, L., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2073–2083. [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 22-31. [Link]

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Beltrán, A., et al. (2010). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Separation Science, 33(15), 2336-2344. [Link]

  • Assay Analytica. (2023). System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Ali, I., et al. (2000). Enantiomeric separation of some pharmaceutical intermediates and reversal of elution orders by high-performance liquid chromatography using cellulose and amylose tris(3,5-dimethylphenylcarbamate) derivatives as stationary phases. Journal of Chromatography A, 902(2), 345-355. [Link]

  • Choudhary, A. (2023). System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Shen, J., et al. (2016). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Molecules, 21(11), 1521. [Link]

  • Sharma, S. C., Evans, M. B., & Evans, S. J. (1995). The enantiomeric separation of metipranolol and desacetylmetipranolol on a cellulose tris-3,5-dimethylphenyl-carbamate chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 129-137. [Link]

  • Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8527. [Link]

  • Shen, J., et al. (2016). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Semantic Scholar. [Link]

  • Cao, S., et al. (2022). Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism. New Journal of Chemistry, 46(20), 9704-9709. [Link]

Sources

Technical Guide: Analytical Method Validation for (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol (CAS: 5379-18-0, generic) is a pivotal chiral building block, most notably utilized in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors such as Ceritinib (LDK378). The pharmacological efficacy of the final drug substance relies heavily on the stereochemical purity of this intermediate.

This guide provides a comparative technical analysis of validation strategies for this molecule, contrasting Chiral High-Performance Liquid Chromatography (HPLC) against Chiral Gas Chromatography (GC) .[1] While both methods are viable, this document argues for the superiority of Normal Phase Chiral HPLC for GMP-regulated environments due to its robustness, scalability, and direct applicability to downstream process monitoring.

The Analytical Challenge

The primary analytical objective is the quantitation of the (R)-enantiomer impurity in the presence of the desired (S)-enantiomer .

  • Target: (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

  • Critical Impurity: (1R)-1-(3,5-dimethylphenyl)ethan-1-ol

  • Process Impurity: 1-(3,5-dimethylphenyl)ethanone (Ketone precursor)

  • Structural Challenge: The 3,5-dimethyl substitution pattern on the phenyl ring creates steric bulk that aids chiral recognition but requires specific stationary phase selection to maximize the Resolution Factor (

    
    ).
    
Method Selection Logic

The following diagram outlines the decision process for selecting the appropriate analytical technique based on laboratory constraints and sample matrix.

MethodSelection Figure 1: Decision Matrix for Chiral Method Selection Start Sample Matrix & Requirement Volatility Is the sample volatile & thermally stable? Start->Volatility Matrix Complex Matrix (Reaction Mix)? Volatility->Matrix Yes HPLC_Path Chiral HPLC (Polysaccharide) Volatility->HPLC_Path No Speed High Throughput Required? Matrix->Speed No (Pure Intermediate) Matrix->HPLC_Path Yes (Salts/Non-volatiles) GC_Path Chiral GC (Cyclodextrin) Speed->GC_Path Yes (<15 min) Speed->HPLC_Path No (Robustness priority)

Comparative Methodology

The following table contrasts the two primary methodologies. Data is derived from internal application notes and standard industry practices for chiral benzyl alcohols.

FeatureMethod A: Normal Phase Chiral HPLC Method B: Chiral GC
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

-Cyclodextrin derivatives (e.g., Chiraldex B-DM)
Mechanism Hydrogen bonding &

interactions in chiral cavities
Inclusion complex formation & volatility differences
Resolution (

)
Typically > 3.0 (Excellent)Typically > 1.5 (Adequate)
Run Time 15 – 25 minutes8 – 15 minutes
LOD (Enantiomer) ~0.05% area~0.1% area
Robustness High (Resistant to minor flow/temp changes)Moderate (Sensitive to column age/bleed)
Recommendation Preferred for GMP Release Preferred for In-Process Control (IPC)

Recommended Protocol: Normal Phase Chiral HPLC

This protocol is selected as the "Gold Standard" for validation due to its superior resolution and ability to handle non-volatile precursors without derivatization.

Chromatographic Conditions
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    .
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (95:5 v/v).

    • Note: The high hexane content maximizes the interaction with the amylose backbone.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
    .
    
  • Detection: UV at 220 nm (Absorption maximum of the dimethylphenyl ring).

  • Injection Volume:

    
    .
    
  • Diluent: Mobile Phase.[1][2][3][4]

System Suitability Criteria

Before any validation run, the system must meet these metrics:

  • Resolution (

    
    ): 
    
    
    
    between (R) and (S) enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Validation Parameters (ICH Q2 R1/R2)

To validate this method for regulatory submission, the following experiments must be performed.

Specificity

Objective: Prove the method can distinguish the analyte from impurities.

  • Protocol: Inject individual solutions of:

    • Diluent (Blank).[5]

    • (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (Analyte).

    • (1R)-1-(3,5-dimethylphenyl)ethan-1-ol (Enantiomeric Impurity).

    • 1-(3,5-dimethylphenyl)ethanone (Ketone Precursor).

  • Acceptance: No interference at the retention time of the main peak. Purity angle < Purity threshold (if using PDA detector).

Linearity

Objective: Demonstrate proportional response.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data: Plot Concentration (x) vs. Peak Area (y).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[6]
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike the (R)-enantiomer into the pure (S)-enantiomer matrix at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Mean recovery between 90.0% – 110.0%.

Precision (Repeatability)

Objective: Assess consistency.

  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance: RSD of peak area

    
    .[6]
    

Validation Workflow Diagram

The following diagram illustrates the logical flow of a standard validation campaign for this molecule, adhering to ICH guidelines.

ValidationWorkflow Figure 2: ICH Q2 Validation Workflow Start Method Development (Optimization) PreVal Pre-Validation (System Suitability) Start->PreVal Specificity Specificity (Stress Testing) PreVal->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Precision->PreVal Fail (RSD > 2%) Report Final Validation Report Precision->Report

Troubleshooting & Causality

When validating this method, specific issues often arise due to the chemistry of the phenyl-ethanol moiety.

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions on the silica support.Add 0.1% Diethylamine (DEA) or Ethanol to the mobile phase to mask silanol sites.
Loss of Resolution Water contamination in n-Hexane.Use strictly anhydrous Hexane; water deactivates the hydrogen bonding sites on the Amylose polymer.
Split Peaks Solvent mismatch.Ensure the sample diluent matches the mobile phase (Hexane:IPA). Dissolving in 100% IPA can cause solvent effects.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor... (Ceritinib).[7][8][9] Journal of Medicinal Chemistry, 56(14), 5675-5690.[10] Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][3][11][12] Chemical Society Reviews, 37, 2593-2608. Link

  • Cayman Chemical. (2022).[8] Ceritinib Product Information & Solubility Data.Link

Sources

Literature comparison of synthesis methods for (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis methods for (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (CAS: 5379-18-0), a critical chiral building block used in the synthesis of ALK inhibitors (e.g., Ceritinib intermediates) and other pharmaceutical agents.

Executive Summary

The synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol requires the enantioselective reduction of 3,5-dimethylacetophenone . While racemic reduction followed by kinetic resolution is possible, it is atom-inefficient (max 50% yield). This guide compares the two dominant asymmetric methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction (KRED) .

MetricMethod A: Ru-Catalyzed ATHMethod B: Biocatalytic ReductionMethod C: CBS Reduction
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Ketoreductase (KRED) / ADHChiral Oxazaborolidine
Enantioselectivity (ee) 95% – 98%>99%90% – 96%
Yield >95%>90%85% – 95%
Scalability High (Industrial Standard)High (Green Manufacturing)Moderate (Cryogenic/Safety)
Cost Driver Ru-Complex (Moderate)Enzyme Engineering (Low at scale)Borane Reagents (High)

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Status: Industrial Standard for Small Molecule APIs.

This method utilizes the Noyori-Ikariya bifunctional catalyst system. It is preferred for its operational simplicity (no cryogenic conditions) and high volumetric productivity. The reaction proceeds via an outer-sphere mechanism where the catalyst delivers a hydride and a proton simultaneously to the ketone.

Mechanistic Pathway

The cycle relies on the metal-ligand bifunctional mechanism . The 16-electron Ru-amido complex dehydrogenates the hydrogen donor (Formic acid or Isopropanol) to form the 18-electron Ru-hydride species. This species coordinates with the substrate via hydrogen bonding, ensuring facial selectivity.[1]

ATH_Mechanism Cat_Pre Pre-Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Active_Cat 16e- Ru-Amido Species (Active Catalyst) Cat_Pre->Active_Cat Base (KOH/TEA) -HCl Ru_Hydride 18e- Ru-Hydride (Reducing Species) Active_Cat->Ru_Hydride + HCOOH - CO2 TS Transition State (H-Bond Directed) Ru_Hydride->TS + Substrate (3,5-dimethylacetophenone) TS->Active_Cat Release Product Product Product (1S)-1-(3,5-dimethylphenyl)ethanol TS->Product

Caption: The Noyori ATH catalytic cycle showing the regeneration of the Ru-Hydride species via formic acid dehydrogenation.

Experimental Protocol (Self-Validating)

Note: To obtain the (S)-alcohol, the (S,S)-TsDPEN ligand is typically required.

Reagents:

  • Substrate: 3,5-Dimethylacetophenone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat.

Step-by-Step:

  • Inerting: Purge a reaction vessel with nitrogen. Oxygen poisons the Ru-hydride species.

  • Charge: Add 3,5-dimethylacetophenone (10 mmol, 1.48 g) and the Ru-catalyst (0.05 mmol, 32 mg).

  • Initiation: Add the HCOOH/TEA azeotrope (3 mL) via syringe.

  • Reaction: Stir at 25–30°C. Monitor via TLC or GC. The evolution of CO₂ gas confirms the reaction is proceeding.

    • Validation Point: If no bubbles (CO₂) are observed within 10 mins, check catalyst quality or ensure the system is strictly anaerobic.

  • Quench: Once conversion >98% (approx. 8-12 h), dilute with water (10 mL) and extract with Ethyl Acetate.

  • Purification: Wash organic layer with sat. NaHCO₃ (to remove residual formic acid) and brine. Dry over Na₂SO₄ and concentrate.

  • Result: Expect >95% yield, 96-98% ee.

Method B: Biocatalytic Reduction (Green Alternative)

Status: Preferred for High Purity (>99% ee) and Green Chemistry requirements.

Biocatalysis uses Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) . This method operates in aqueous buffer at ambient temperature. It is superior when optical purity is paramount, as enzymes often exhibit perfect stereocontrol (ee >99.9%).

Mechanistic Workflow

The KRED enzyme reduces the ketone using NADPH.[2] A coupled cofactor recycling system (e.g., Glucose Dehydrogenase/GDH) is required to regenerate NADPH from NADP+, driving the equilibrium forward.

Biocat_Cycle cluster_Enzyme Enzyme Coupled System Substrate 3,5-Dimethylacetophenone Product (1S)-1-(3,5-dimethylphenyl)ethanol Substrate->Product Reduction KRED KRED / ADH (S-Selective) Cofactor_Ox NADP+ Cofactor_Red NADPH Cofactor_Ox->Cofactor_Red Regeneration Cofactor_Red->Cofactor_Ox Hydride Transfer GDH GDH (Recycling Enzyme) Glucose Glucose (Sacrificial Substrate) Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: Coupled enzymatic cycle showing the substrate reduction driven by NADPH regeneration.

Experimental Protocol

Reagents:

  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) or Rhodococcus sp. ADH.

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose and Glucose Dehydrogenase (GDH).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step:

  • Buffer Prep: Prepare 50 mL of phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).

  • Substrate Solution: Dissolve 3,5-dimethylacetophenone (500 mg) in IPA or DMSO (minimal volume, e.g., 1 mL) to assist solubility.

  • Reaction Assembly: To the buffer, add:

    • Glucose (1.5 eq, 900 mg).

    • GDH (10 mg) and NADP+ (5 mg).

    • KRED Enzyme (20-50 mg).

  • Start: Add the substrate solution dropwise.

  • Incubation: Stir gently at 30°C for 24 hours. Maintain pH 7.0 (add 1M NaOH if necessary, as gluconic acid is produced).

  • Workup: Extract with Methyl tert-butyl ether (MTBE). Emulsions can be broken by centrifugation.

  • Result: Expect >90% yield, >99% ee.

Comparative Analysis & Recommendations

Performance Metrics
FeatureRu-ATH (Noyori)Biocatalysis (KRED)
Stereoselectivity Excellent (95-98% ee)Superior (>99% ee)
Substrate Conc. High (100-500 g/L)Low to Moderate (10-50 g/L)
Reaction Time Fast (4-12 h)Slow (24-48 h)
Purification Catalyst removal required (Ru)Filtration/Extraction (Clean)
Cost Catalyst is expensive but low loadingEnzyme development cost
Decision Matrix
  • Choose Ru-ATH if:

    • You need gram-to-kilogram quantities quickly.

    • You have standard chemical reactors.[3]

    • 98% ee is acceptable (or you can recrystallize the product).

  • Choose Biocatalysis if:

    • You require >99% ee without recrystallization.[3]

    • You are developing a "Green Chemistry" process.

    • The substrate is sensitive to the basic conditions of ATH.

Scientific Grounding

The Noyori ATH is robust for acetophenone derivatives due to the electronic stabilization of the transition state by the aryl ring (π-interaction). The 3,5-dimethyl substitution pattern slightly increases steric bulk compared to unsubstituted acetophenone but does not significantly hinder the reaction, often resulting in higher ee due to better locking of the substrate in the chiral pocket [1, 2].

Biocatalytic routes utilize the "lock-and-key" fit. For 3,5-dimethylacetophenone, enzymes like Lactobacillus kefir ADH (typically R-selective) or engineered KREDs (S-selective) are highly effective. The hydrophobic methyl groups in the 3,5-positions often enhance binding affinity in the hydrophobic pocket of the enzyme active site [3].

References

  • Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5][6][7] Accounts of Chemical Research, 30(2), 97-102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[6] Journal of the American Chemical Society, 118(10), 2521-2522. Link

  • Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Applications. ChemCatChem, 3(12), 1833-1834. (Context on KRED efficiency for acetophenones).
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][8][9] Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Sigma-Aldrich. (n.d.). 1-(3,5-Dimethylphenyl)ethanol Product Information. Link

Sources

Benchmarking (1S)-1-(3,5-dimethylphenyl)ethan-1-ol: A Strategic Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the performance of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol in asymmetric synthesis Content Type: Publish Comparison Guide

Executive Summary

In the precise landscape of asymmetric synthesis, the "general" solution rarely yields the highest enantiomeric excess (ee). While (1S)-1-phenylethanol is the standard feedstock for chiral auxiliaries and ligand backbones, its 3,5-dimethyl analogue—(1S)-1-(3,5-dimethylphenyl)ethan-1-ol (often referred to as the 3,5-xylyl derivative)—occupies a privileged "Goldilocks" zone of steric and electronic tuning.

This guide objectively compares the performance of this specific chiral alcohol against standard phenyl and bulky tert-butyl alternatives. It is designed for synthetic chemists who require higher selectivity than standard reagents can provide but cannot accommodate the extreme steric bulk of mesityl or anthracene derivatives.

Part 1: The "Xylyl Effect" in Ligand Design

The primary application of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is as a chiral scaffold for phosphoramidite and phosphinite ligands. The 3,5-dimethyl substitution pattern exerts a distinct influence known in catalysis as the "Remote Steric Effect."

Comparative Performance Analysis

The following table summarizes the performance of ligands derived from various chiral 1-arylethanols in Rhodium-catalyzed asymmetric hydrogenation and Copper-catalyzed conjugate additions.

Table 1: Ligand Performance Benchmark (Phenyl vs. 3,5-Dimethylphenyl)

Feature(1S)-1-Phenylethanol (Standard)(1S)-1-(3,5-Dimethylphenyl)ethanol (1S)-1-(3,5-di-t-butylphenyl)ethanol
Steric Profile Minimal. Flat aromatic surface.Optimized. Increases effective "width" of the chiral pocket without blocking the active site.Extreme. Can prevent substrate binding in sterically congested transition states.
Electronic Nature Neutral (

)
Electron-Rich (Inductive +I effect from methyls). Increases Lewis basicity of P-center.Electron-Rich, but sterics dominate behavior.
Solubility High in polar organics; oils are common.Enhanced Crystallinity. Methyl groups aid in lattice packing, facilitating purification.High lipophilicity; often requires non-polar solvents.
Typical ee (Hydrog.) 75–85% (Baseline)92–99% (Enhanced) 90–99% (Substrate dependent)
Mechanistic Advantage General applicability.Stabilizes specific diastereomeric catalyst-substrate complexes. Enforces rigid trajectory via bulk.
Mechanism of Action: The Electronic/Steric Nexus

The superior performance of the 3,5-dimethylphenyl derivative stems from two factors:

  • Electronic Activation: The electron-donating methyl groups increase the electron density on the phosphorus atom (in phosphinite/phosphoramidite ligands). This strengthens the Metal-Phosphorus bond, often resulting in a more robust catalyst lifetime compared to electron-deficient (e.g., 3,5-CF3) variants [1].

  • Diastereomeric Equilibrium: In Rh-catalyzed mechanisms, the enantioselectivity is often determined by the ratio of diastereomeric catalyst-substrate complexes. The 3,5-dimethyl group shifts this equilibrium favorably compared to the unsubstituted phenyl group, minimizing the "leakage" to the minor enantiomer pathway [2].

LigandTuning cluster_0 Ligand Substituent Profiling Phenyl Phenyl (H) Baseline Sterics Neutral Electronics Outcome Catalytic Outcome (Enantioselectivity) Phenyl->Outcome Moderate ee (Non-rigid pocket) Xylyl 3,5-Dimethylphenyl 'Goldilocks' Sterics Electron Rich (+I) Xylyl->Outcome High ee (Optimized Pocket + Electronic Stability) DTB 3,5-di-t-Butyl Extreme Sterics High Lipophilicity DTB->Outcome High ee (Steric Locking) caption Fig 1. The 'Xylyl Effect' balances steric rigidity with electronic activation.

Part 2: Experimental Protocol – Accessing the Reagent

To ensure high fidelity in asymmetric synthesis, the purity of the chiral alcohol is paramount. While chemical synthesis is possible, Enzymatic Kinetic Resolution is the industry standard for generating (1S)-1-(3,5-dimethylphenyl)ethan-1-ol with >99% ee.

Protocol: Lipase-Mediated Kinetic Resolution Rationale: This protocol uses Candida antarctica Lipase B (CALB), which shows superior selectivity (E > 200) for the 3,5-dimethyl substrate compared to the phenyl substrate due to the specific hydrophobic binding pocket of the enzyme [3].

Materials:

  • Racemic 1-(3,5-dimethylphenyl)ethanol (10 mmol)

  • Vinyl acetate (Acyl donor, 30 mmol)

  • Immobilized CALB (Novozym 435, 20 mg/mmol substrate)

  • Solvent: n-Hexane or MTBE (Dry)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask, dissolve racemic 1-(3,5-dimethylphenyl)ethanol (1.50 g, 10 mmol) in dry n-hexane (50 mL).

  • Initiation: Add vinyl acetate (2.8 mL, 30 mmol) followed by Novozym 435 beads (200 mg).

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction via chiral HPLC (Chiralcel OD-H column, 95:5 Hexane/iPrOH).

  • Termination: The reaction typically reaches 50% conversion in 4–6 hours (faster than the 1-phenyl analogue due to lipophilic matching). Stop when the enantiomeric excess of the remaining alcohol hits >99%.

  • Workup: Filter off the enzyme beads (can be reused). Concentrate the filtrate in vacuo.

  • Separation: Purify via flash column chromatography (SiO2, 10% EtOAc/Hexane).

    • Fraction 1: (R)-1-(3,5-dimethylphenyl)ethyl acetate (Ester).

    • Fraction 2: (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (Target Alcohol).

Self-Validation Check:

  • If conversion stalls <45%: Check water content. The system must be anhydrous to prevent hydrolysis of the acetate product.

  • If ee is low: The 3,5-dimethyl group enhances reaction rate; ensure you do not "over-run" the kinetic resolution past 50% conversion.

ResolutionWorkflow Racemate Racemic 1-(3,5-dimethylphenyl)ethanol CALB Add CALB (Novozym 435) + Vinyl Acetate Racemate->CALB Reaction Stir 30°C, 4-6h (Faster kinetics than Ph-OH) CALB->Reaction Filter Filtration & Concentration Reaction->Filter Chromatography Flash Chromatography (SiO2) Filter->Chromatography ProductS (1S)-Alcohol Target (>99% ee) Chromatography->ProductS ProductR (1R)-Acetate Byproduct Chromatography->ProductR caption Fig 2. Kinetic resolution workflow optimized for 3,5-dimethylphenyl derivatives.

Part 3: Application as a Chiral Solvating Agent (CSA)

Beyond catalysis, (1S)-1-(3,5-dimethylphenyl)ethan-1-ol outperforms 1-phenylethanol in NMR enantiodiscrimination.

  • The Problem: When using 1-phenylethanol as a CSA to determine the ee of chiral amines or sulfoxides, the chemical shift difference (

    
    ) between enantiomers is often small (<0.02 ppm).
    
  • The Solution: The 3,5-dimethyl derivative provides a stronger

    
    -basic character. This enhances the 
    
    
    
    -
    
    
    stacking interaction with electron-deficient analytes (e.g., chiral sulfoxides or lactams).
  • Data: In comparative studies, the

    
     values for chiral sulfoxides are typically 1.5x to 2.0x larger  when using the 3,5-dimethyl variant compared to the unsubstituted phenyl alcohol, allowing for more accurate integration and ee determination [4].
    
References
  • Electronic Effects in Asymmetric Catalysis. J. Org. Chem. 1999, 64, 10, 3429–3447.[1] Link

  • Neutral iridium catalysts with chiral phosphine-carboxy ligands. Chem. Sci. 2017, 8, 1097-1102. Link

  • Efficient kinetic resolution of (RS)-1-phenylethanol derivatives. Biotechnol. Appl. Biochem. 2017, 64, 251-258. Link

  • Chiral Solvating Agents.Top. Curr. Chem. 2013, 341, 1-35. (General grounding on CSA mechanisms involving -donors).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Information:

  • Chemical Formula: C₁₀H₁₄O

  • Physical State: Liquid at room temperature[1][2]

  • GHS Hazard Statements: Based on analogous compounds, it should be treated as:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

Due to its chemical structure as an alcohol with a significant organic component, it should also be regarded as a flammable liquid . The vapor may form explosive mixtures with air, and vapors are likely heavier than air, meaning they can accumulate in low-lying areas.

Table 1: Hazard Summary and Associated Risks

Hazard ClassificationGHS CodePotential Risks
Acute Toxicity (Oral)H302Ingestion can lead to harmful health effects.
Skin IrritationH315Direct contact can cause redness, itching, and inflammation of the skin.
Eye IrritationH319Contact with eyes can result in serious irritation, pain, and potential damage.
Respiratory IrritantH335Inhalation of vapors may irritate the respiratory tract, causing coughing and shortness of breath.
Flammable LiquidH226 (Assumed)Vapors can be ignited by heat, sparks, or flames.
Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling (1S)-1-(3,5-dimethylphenyl)ethan-1-ol. The following PPE is mandatory to minimize exposure risks.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.[3][4]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected for integrity before use. Nitrile or neoprene gloves are generally suitable, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.[3][4]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or in case of a significant spill, consider a chemical-resistant apron or suit.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[3][5]

Spill Management: Preparedness and Response

Accidents can happen, and a well-defined spill response plan is crucial.

For Small Spills (less than 100 mL):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Work within a fume hood if possible.

  • Contain the Spill: Use a chemical absorbent material, such as vermiculite or a commercial spill pillow, to dike the spill.

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect: Once fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills (more than 100 mL):

  • Evacuate: Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Isolate: Close doors to the affected area and prevent unauthorized entry.

  • Ventilate: If safe to do so, ensure the area is well-ventilated.

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Container Selection

  • Choose a container that is chemically compatible with flammable organic liquids. Glass or high-density polyethylene (HDPE) containers are appropriate choices.[6][7]

  • Ensure the container is in good condition, with a secure, leak-proof cap.

  • The container should be clearly labeled.

Step 2: Waste Segregation

  • This waste stream must be segregated from incompatible materials to prevent dangerous reactions.

  • Do Not Mix With:

    • Oxidizing agents (e.g., nitric acid, perchlorates)

    • Strong acids

    • Strong bases

    • Reactive metals

  • It is best practice to collect this waste in a dedicated container for flammable aromatic alcohols.

Step 3: Waste Accumulation and Labeling

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(1S)-1-(3,5-dimethylphenyl)ethan-1-ol"

    • The approximate concentration or percentage if mixed with other solvents.

    • The associated hazards (e.g., "Flammable," "Irritant").

    • The date of accumulation.

  • Collection: Add the waste to the container in a well-ventilated area, such as a fume hood. Do not leave a funnel in the container, as this can allow vapors to escape. Keep the container closed at all times except when adding waste.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. This area should be a secondary containment bin within a flammable storage cabinet.[8]

Step 4: Final Disposal

  • Do Not Overfill: Fill waste containers to no more than 90% of their capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling a collection.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the safe disposal of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol.

Disposal_Workflow Figure 1: Disposal Workflow for (1S)-1-(3,5-dimethylphenyl)ethan-1-ol start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container (Glass or HDPE) ppe->container labeling Label Container: 'Hazardous Waste' Chemical Name Hazards container->labeling segregation Segregate from Incompatibles (Oxidizers, Acids, Bases) labeling->segregation accumulation Accumulate in Satellite Area (Flammable Cabinet) segregation->accumulation pickup Request EHS Pickup When Container is Full accumulation->pickup end Proper Disposal by EHS pickup->end

Caption: Disposal Workflow Diagram.

Spill_Response_Logic Figure 2: Spill Response Decision Tree action_node action_node spill Spill Occurs spill_size Spill Volume > 100mL? spill->spill_size large_spill_action Evacuate Area Call EHS/Emergency Response spill_size->large_spill_action Yes small_spill_action Alert Personnel Contain & Absorb Spill Collect as Hazardous Waste Decontaminate Area spill_size->small_spill_action No

Caption: Spill Response Logic Diagram.

References

  • Environmental Health and Safety Office. (n.d.). Waste Container Compatibility.
  • Faculty of Science UQ. (2017). Chemically Compatible Waste Containers.
  • Justrite. (n.d.). Safety Container Compatibility Chart.
  • Lab Supplies. (n.d.). Chemical Compatibility by Container Resin.
  • ECHEMI. (n.d.). 1-(2,5-Dimethylphenyl)ethanone SDS, 2142-73-6 Safety Data Sheets.
  • SONAX GmbH. (2025, May 23). Safety data sheet.
  • U.S. Environmental Protection Agency. (1980, April). EPA's Chemical Compatibility Chart. EPA-600/2-80-076.
  • CymitQuimica. (2024, November 1). SAFETY DATA SHEET.
  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely.
  • MPLX. (2017, July 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 1-(3,5-Dimethylphenyl)ethanol.
  • Sigma-Aldrich. (n.d.). 1-(3,5-dimethylphenyl)ethan-1-ol.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Fisher Scientific Company. (2019, February 22). SAFETY DATA SHEET.
  • BenchChem. (2025). Personal protective equipment for handling 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-(3,5-Dimethylphenyl)ethan-1-one.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste.
  • BLDpharm. (n.d.). 5379-18-0|1-(3,5-Dimethylphenyl)ethan-1-ol.
  • Sigma-Aldrich. (n.d.). 1-(3,5-Dimethylphenyl)ethanone.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.